molecular formula C11H15NO B14023845 (R)-2-Methyl-2-phenylmorpholine

(R)-2-Methyl-2-phenylmorpholine

Cat. No.: B14023845
M. Wt: 177.24 g/mol
InChI Key: NCMLYFQBONKWAE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Methyl-2-phenylmorpholine is a chiral organic compound belonging to the substituted phenylmorpholine class, which is of significant interest in medicinal chemistry and neuroscience research . With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this molecule features a morpholine ring—a six-membered structure containing both nitrogen and oxygen heteroatoms—substituted at the 2-position with a methyl group and a phenyl ring . The distinct (R)-enantiomer is particularly valuable for studying stereospecific biological interactions. Phenylmorpholines are primarily investigated for their activity on monoamine neurotransmitter systems . Research on closely related analogs, such as phenmetrazine (3-methyl-2-phenylmorpholine), has shown that the core phenylmorpholine structure can function as a substrate-type releaser at dopamine transporters (DAT) and norepinephrine transporters (NET) . This mechanism, which increases extracellular levels of dopamine and norepinephrine, suggests potential applications in studying stimulant pharmacology and the neural basis of reward, attention, and arousal . The specific substitution pattern on the morpholine ring, including the methyl group at the 2-position in the (R) configuration, is critical for its binding affinity and selectivity towards these transporter proteins, making it a crucial tool for structure-activity relationship (SAR) studies . The primary research applications for this compound are in preclinical neuroscience and pharmaceutical development. It serves as a key chemical scaffold for designing and synthesizing novel psychoactive substances (NPS) for pharmacological characterization, helping to elucidate the roles of DAT and NET in various neurological disorders . Furthermore, as a chiral building block, it is used in asymmetric synthesis to create more complex molecules for biological screening . The morpholine ring is a common pharmacophore in drug discovery because it often improves the aqueous solubility of lead compounds, thereby enhancing their drug-like properties . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R)-2-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1

InChI Key

NCMLYFQBONKWAE-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CNCCO1)C2=CC=CC=C2

Canonical SMILES

CC1(CNCCO1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthetic Evolution of Chiral Phenylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chiral phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2][3] This guide provides an in-depth technical overview of the historical discovery and synthetic evolution of these critical compounds. It traces their origins from early appetite suppressants to their current applications in modern pharmacotherapy, including antidepressants and antiemetics. A detailed exploration of synthetic strategies is presented, from foundational chiral pool and diastereoselective methods to modern catalytic asymmetric techniques. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing detailed, validated protocols for key synthetic transformations.

Introduction: The Phenylmorpholine Scaffold - From Obscurity to a Privileged Structure

The journey of the phenylmorpholine moiety is a compelling narrative of chemical curiosity evolving into significant pharmacological impact. Initially explored as a structural variant of other psychoactive compounds, its true potential was unlocked with the understanding of stereochemistry and its profound influence on biological activity.

Early Discoveries and the Dawn of Phenylmorpholine-Based Stimulants

The story begins in 1952 with the synthesis of phenmetrazine , a substituted phenylmorpholine developed as an appetite suppressant.[4] Marketed under the brand name Preludin, it gained popularity for its stimulant and anorectic effects.[4] Phenmetrazine acts as a norepinephrine and dopamine releasing agent, a pharmacological profile shared by many of its chemical relatives.[4][5] Its synthesis from 2-bromopropiophenone and ethanolamine was a straightforward chemical process of the time.[4][6] Following phenmetrazine, its N-methylated analogue, phendimetrazine , was introduced.[4][7] Phendimetrazine functions as a prodrug, metabolizing in the body to phenmetrazine, which provides a more sustained release and was believed to have a lower potential for misuse.[5][7]

The "Fen-Phen" Era and the Criticality of Chirality

The 1960s and 1970s saw the development of fenfluramine , another phenylmorpholine derivative, introduced in France in 1963 and approved in the US in 1973 as an appetite suppressant.[8][9] Unlike phenmetrazine, fenfluramine primarily acts as a serotonin releasing agent.[5] In the 1990s, the combination of fenfluramine with phentermine, known as "Fen-Phen," became a widely prescribed obesity treatment.[8][9][10]

This era highlighted the critical importance of stereochemistry. Fenfluramine was sold as a racemic mixture. Subsequent research revealed that the serotonin-releasing, appetite-suppressing activity resided primarily in the dextrorotatory isomer, dexfenfluramine , while the levorotatory isomer was associated with more side effects.[11] This led to the development and marketing of dexfenfluramine (Redux) in 1996 as a "cleaner" alternative.[10][11] However, both fenfluramine and dexfenfluramine were withdrawn from the market in 1997 due to associations with cardiovascular problems, a cautionary tale in drug development.[8][10]

Diversification of Pharmacological Applications

The phenylmorpholine scaffold has proven to be far more versatile than just a template for appetite suppressants. Its unique physicochemical properties, such as improved metabolic stability and aqueous solubility, have made it a desirable building block in modern medicinal chemistry.[1][2] This has led to the development of drugs targeting a wide range of conditions:

  • Reboxetine : A selective norepinephrine reuptake inhibitor (NRI) sold as a racemic mixture of the (S,S) and (R,R) enantiomers for the treatment of depression.[12][13][14] Studies have shown that the (S,S)-enantiomer possesses the superior affinity and selectivity for the norepinephrine transporter.[12][13][14]

  • Aprepitant : A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[15][16][17][18][19] It functions by blocking the action of substance P in the central nervous system.[15][16][17]

These examples underscore the enduring relevance of the chiral phenylmorpholine core in contemporary drug design.

Foundational Synthetic Strategies: The Quest for Stereocontrol

The recognition of stereochemistry's importance drove the development of methods to synthesize specific enantiomers of phenylmorpholines. Early strategies relied on either incorporating existing chirality or controlling the formation of new stereocenters relative to existing ones.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[20][21] This approach elegantly bypasses the need for creating chirality from scratch by leveraging the stereocenters already provided by nature, such as those in amino acids or terpenes.[20]

Causality Behind the Choice: This method is often the most direct route when the target molecule's stereochemistry maps well onto a common chiral starting material. It is particularly efficient for establishing the initial, crucial stereocenters of the morpholine ring, which can then guide subsequent transformations. The key advantage is the high enantiomeric purity of the starting materials, which translates directly to the final product.

A common application of this strategy involves the synthesis of chiral morpholines from amino acids. For instance, enantiomerically pure cis-3,5-disubstituted morpholines can be synthesized from amino acid-derived chiral aziridines and epoxy alcohols in a one-pot reaction.[22]

Experimental Protocol: Synthesis of a Chiral Phenylmorpholine Intermediate from (S)-3-Amino-1,2-propanediol

This protocol outlines the initial steps in a chiral pool synthesis of (S,S)-Reboxetine, starting from a commercially available chiral building block.[12][13]

  • N-Acylation: To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixed solvent system of acetonitrile (CH3CN) and methanol (MeOH), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude amide is purified by column chromatography on silica gel to yield the N-(2,3-dihydroxypropyl)-2-chloroacetamide intermediate.

  • Cyclization (Williamson Ether Synthesis): Dissolve the purified amide in a suitable solvent such as tetrahydrofuran (THF). Add a strong base, for example, sodium hydride (NaH, 2.5 eq), in portions at 0 °C. The reaction is then heated to reflux for 16 hours to facilitate the intramolecular cyclization.

  • Workup and Purification: After cooling, the reaction is carefully quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude morpholinone is purified by chromatography to yield the chiral (S)-5-(hydroxymethyl)morpholin-3-one.

Diastereoselective Approaches: Substrate and Reagent Control

Diastereoselective synthesis aims to control the formation of a new stereocenter by taking advantage of the stereochemical information already present in the substrate or a reagent. This often involves the use of chiral auxiliaries—temporary chiral groups that direct the stereochemical outcome of a reaction and are later removed.

Causality Behind the Choice: This approach is chosen when a suitable starting material for chiral pool synthesis is unavailable or when more complex substitution patterns are desired. The chiral auxiliary creates a biased environment, forcing an incoming reagent to attack from a specific face of the molecule, thereby leading to the preferential formation of one diastereomer over another. The predictability and high diastereoselectivities achievable make this a robust method for constructing complex chiral molecules. Modern methods also employ catalysts to achieve high diastereoselectivity, such as using an FeCl3 catalyst to favor the formation of stable cis-diastereoisomers in morpholine synthesis.[23]

Data Table: Comparison of Diastereoselectivity in Morpholine Synthesis

The following table summarizes the diastereomeric ratios (d.r.) achieved in the synthesis of various substituted morpholines using different catalytic methods, demonstrating the high level of control possible.

EntrySubstitution PatternMethodDiastereomeric Ratio (cis:trans)Reference
12,6-DisubstitutedPd(0)/Fe(III) Catalysis>95:5[24]
22,5-Disubstituted (Phenyl)Pd(0)/Fe(III) Catalysis85:15[24]
32,5-Disubstituted (Isopropyl)Pd(0)/Fe(III) Catalysis>98:2 (single diastereomer)[24]
42,3-DisubstitutedPhotocatalytic Annulation>20:1[25]

The Modern Era: Catalytic Asymmetric Synthesis

The evolution of synthetic chemistry has led to the development of catalytic asymmetric methods, which are now the cornerstone of modern chiral synthesis.[1] These techniques use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering high efficiency and atom economy.[26]

Causality Behind the Choice: Catalytic methods are preferred for large-scale industrial synthesis due to their efficiency. A single catalyst molecule can generate millions of product molecules, reducing waste and cost. They offer unparalleled levels of enantioselectivity and can be applied to a wide range of substrates, providing access to diverse chiral phenylmorpholines that would be difficult to obtain through classical methods.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral morpholines.[26][27] It typically involves the reduction of a prochiral dehydromorpholine substrate using hydrogen gas in the presence of a chiral transition metal complex, often based on rhodium or ruthenium.[26] The key to success lies in the design of the chiral ligand, which coordinates to the metal center and creates a chiral pocket that directs the hydrogenation to one face of the double bond.

Ligands such as SKP-Phos, when complexed with rhodium, have proven highly effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving excellent yields and enantioselectivities (up to 99% ee).[26][27]

Asymmetric Transfer Hydrogenation

An alternative to using hydrogen gas is transfer hydrogenation, where an easily handled source like formic acid or isopropanol serves as the hydrogen donor. The Noyori-Ikariya catalyst, RuCl, is a benchmark catalyst for this transformation. This method has been successfully applied to the enantioselective synthesis of 3-substituted morpholines from cyclic imines, achieving enantiomeric excesses of over 95%.[28][29] Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst's ligand is crucial for achieving high stereoselectivity.[28][29]

Workflow Diagram: General Workflow for Asymmetric Catalyst Screening

The following diagram illustrates a typical workflow for identifying the optimal chiral catalyst for a new transformation.

G cluster_0 Phase 1: Feasibility & Ligand Class Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up A Define Substrate (e.g., Dehydromorpholine) B Select Metal Precursors (Rh, Ru, Ir) A->B C Screen Broad Ligand Classes (e.g., Bisphosphines, Diamines) B->C D Initial Reaction (Low Pressure, RT) C->D E Analyze Conversion & ee (GC/HPLC) D->E F Identify 'Hit' Ligand(s) (ee > 80%) E->F Proceed if promising G Vary Reaction Parameters - Temperature - Pressure - Solvent - Catalyst Loading F->G H Detailed Kinetic & Selectivity Analysis G->H I Determine Optimal Conditions H->I J Gram-Scale Synthesis Under Optimal Conditions I->J K Confirm Product Purity & Enantiomeric Excess J->K L Final Protocol Established K->L

Caption: A logical workflow for the systematic screening and optimization of chiral catalysts.

Key Phenylmorpholine-Containing Drugs: A Historical Perspective

The therapeutic impact of chiral phenylmorpholines is best understood by examining the history of key drugs that have reached the market.

Reboxetine: A Stereochemically Defined Antidepressant

Reboxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) used to treat depression.[12][13][30] Marketed as a racemate, extensive research has focused on the asymmetric synthesis of its more active (S,S)-enantiomer.[12][13][14] Synthetic strategies often employ chiral pool approaches, starting from materials like (S)-3-amino-1,2-propanediol, or diastereoselective methods like the Sharpless asymmetric epoxidation.[12][13][30] The development of stereodivergent syntheses has also enabled access to all four of its stereoisomers, facilitating detailed pharmacological studies.[14]

Aprepitant: A Modern Antiemetic

Aprepitant is a selective NK1 receptor antagonist that represents a more complex application of the phenylmorpholine scaffold.[15][18] Its mechanism involves blocking substance P, a key neurotransmitter in the emesis pathway, making it highly effective against nausea and vomiting from chemotherapy.[15][16][17][19] Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[15][16] Its intricate structure, featuring a trifluoromethylphenyl group and a morpholine core, requires sophisticated multi-step synthetic routes.

Timeline Diagram: Key Milestones in Phenylmorpholine Drug Development

This timeline highlights the major events in the discovery and clinical application of phenylmorpholine-based drugs.

G 1950s 1950s 1960s 1960s 1970s 1970s 1990s 1990s 2000s 2000s A 1952 Phenmetrazine Synthesized B 1963 Fenfluramine Introduced in France C 1973 Fenfluramine Approved in the US D 1996 Dexfenfluramine (Redux) Approved by FDA E 1997 Fenfluramine & Dexfenfluramine Withdrawn from Market F Late 1990s Reboxetine Marketed as Antidepressant G 2003 Aprepitant Approved by FDA

Caption: A timeline of significant events in the history of phenylmorpholine drugs.

Conclusion: Future Directions and Enduring Relevance

From the early days of phenmetrazine to the sophisticated pharmacology of aprepitant, the chiral phenylmorpholine scaffold has demonstrated its enduring value in drug discovery. The historical journey reveals a clear trajectory: a deepening understanding of stereochemistry has directly enabled the development of safer and more effective medicines. The continuous innovation in asymmetric synthesis, particularly in catalytic methods, ensures that chemists can now access a vast and diverse chemical space of chiral phenylmorpholines with unprecedented precision.

Future research will likely focus on applying these advanced synthetic tools to explore new therapeutic applications for this privileged scaffold. As our understanding of biological targets becomes more nuanced, the ability to fine-tune the three-dimensional structure of phenylmorpholine derivatives will be paramount in designing the next generation of highly selective and potent therapeutics.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. Available from: [Link]

  • Brenner, E., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 737–740. Available from: [Link]

  • Brenner, E., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. Available from: [Link]

  • Wang, D., et al. (2017). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Asian Journal of Organic Chemistry, 6(10), 1438-1441. Available from: [Link]

  • Zhang, Z-G., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 7(10), 6484–6488. Available from: [Link]

  • Wikipedia. (n.d.). Fenfluramine. Wikipedia. Available from: [Link]

  • Zhang, Z-G., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]

  • Woods, R. J., et al. (2021). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 143(17), 6649–6656. Available from: [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. Available from: [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. Available from: [Link]

  • Liu, C., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(24), 5197–5203. Available from: [Link]

  • Henegar, K. E., & Cebula, M. (2007). Process Development for (S,S)-Reboxetine Succinate via a Sharpless Asymmetric Epoxidation. Organic Process Research & Development, 11(2), 354–358. Available from: [Link]

  • Woods, R. J., et al. (2021). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

  • Becker Law Office. (n.d.). History of Fen-Phen and Redux®. Becker Law Office. Available from: [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Wikipedia. Available from: [Link]

  • FindLaw. (2017). What's The "Skinny" on Fen-Phen?. FindLaw. Available from: [Link]

  • Wikipedia. (n.d.). Phendimetrazine. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Aprepitant. Wikipedia. Available from: [Link]

  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1411–1423. Available from: [Link]

  • Singh, M., & Hashmi, M. F. (2023). Aprepitant. StatPearls. Available from: [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia. Available from: [Link]

  • MIT News. (1997). Redux story sheds light on drug development process. MIT News. Available from: [Link]

  • DFW Anesthesia Professionals. (2025). Aprepitant: Uses and Mechanism of Action. DFW Anesthesia Professionals. Available from: [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Aprepitant. PubChem. Available from: [Link]

  • Qingmu. (2023). Aprepitant Uses in Chemotherapy-Induced Nausea and Vomiting (CINV). Qingmu. Available from: [Link]

  • Wikipedia. (n.d.). Fenfluramine/phentermine. Wikipedia. Available from: [Link]

  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. Available from: [Link]

  • The Hive. (2002). Re: Phenmetrazine synth from propiophenone. The Hive. Available from: [Link]

  • Jiang, B., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(2), 179–191. Available from: [Link]

  • Wikipedia. (n.d.). Chiral pool. Wikipedia. Available from: [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • Tummatorn, J., & Thongsornkleeb, C. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Available from: [Link]

  • University of California, Irvine. (n.d.). Chapter 45 — Asymmetric synthesis. UCI Open. Available from: [Link]

  • Reddy, L. C. S., et al. (2012). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 10(36), 7336–7343. Available from: [Link]

Sources

Technical Guide: Spectroscopic Data of (R)-2-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (R)-2-Methyl-2-phenylmorpholine , a structural isomer of the well-known stimulant phenmetrazine. This guide is designed for researchers in medicinal chemistry and drug development, focusing on the rigorous identification and differentiation of this specific enantiomer.

Introduction & Compound Identity[1][2][3][4]

This compound is a chiral morpholine derivative characterized by a quaternary carbon at the 2-position, bearing both a phenyl ring and a methyl group. Unlike its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine), this scaffold introduces steric bulk directly at the ether linkage, influencing both its metabolic stability and receptor binding profile.

This compound is frequently encountered as a key intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and as a metabolite in forensic analysis. Precise spectroscopic characterization is critical to distinguish it from its regioisomers and to quantify enantiomeric purity.

Chemical Identity
PropertyDetail
IUPAC Name (2R)-2-Methyl-2-phenylmorpholine
CAS Number 109461-41-8 (racemate); Enantiomer specific CAS varies by salt form
Molecular Formula C

H

NO
Molecular Weight 177.24 g/mol
SMILES C[C@@]1(C2=CC=CC=C2)OCCN1
Key Structural Feature Quaternary C2 center (Singlet Methyl in

H NMR)

Synthesis & Isolation Strategy

To understand the spectroscopic impurities often found in samples, one must understand the genesis of the molecule. The (R)-enantiomer is typically obtained via the resolution of the racemate or asymmetric synthesis from


-methylstyrene oxide.
Synthesis Workflow

The synthesis generally proceeds via the ring-opening of 2-phenyl-1,2-epoxypropane with ethanolamine, followed by acid-catalyzed cyclization.

SynthesisWorkflow Start α-Methylstyrene Oxide (2-Phenyl-1,2-epoxypropane) Step1 Ring Opening (Ethanolamine, Heat) Start->Step1 Inter Amino-Alcohol Intermediate Step1->Inter Step2 Cyclization (H2SO4 or TsOH) Inter->Step2 Racemate rac-2-Methyl-2-phenylmorpholine Step2->Racemate Step3 Chiral Resolution (Chiral SFC or Tartaric Acid) Racemate->Step3 Product This compound Step3->Product

Figure 1: Synthetic pathway and isolation of the (R)-enantiomer.[1][2] Impurities may include uncyclized amino-alcohol or regioisomeric 3-methyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][10][11][12][13][14]

NMR is the definitive tool for structural verification. The hallmark of 2-methyl-2-phenylmorpholine is the methyl singlet ; in contrast, phenmetrazine (3-methyl) displays a methyl doublet.

H NMR Data (400 MHz, DMSO- )

Note: Shifts are reported for the free base. Salt formation (e.g., HCl) will cause downfield shifts, particularly for protons adjacent to the nitrogen (H3, H5).

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
CH

1.25 – 1.60 *Singlet (s) 3HDiagnostic: Methyl on quaternary C2. Note: Shift varies significantly with solvent/salt form (1.60 in sulfonamides).
H3 2.80 – 3.05Multiplet (m)2HDiastereotopic protons adjacent to N and quaternary C2.
H5 2.90 – 3.10Multiplet (m)2HProtons adjacent to N (ethylene bridge).
H6 3.60 – 3.95Multiplet (m)2HDeshielded protons adjacent to Oxygen.
Ar-H 7.20 – 7.45Multiplet (m)5HAromatic phenyl ring protons.
NH ~2.0 - 4.0Broad (br)1HExchangeable amine proton (shift is concentration/pH dependent).

Critical Distinction:

  • 2-Methyl-2-phenylmorpholine: Methyl is a Singlet .

  • 3-Methyl-2-phenylmorpholine (Phenmetrazine): Methyl is a Doublet .

C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the quaternary center.

PositionShift (

, ppm)
TypeAssignment
C2 74.0 – 76.0 Quaternary (C) Diagnostic: Ether/Phenyl substituted quaternary carbon.
C6 60.0 – 62.0CH

O-CH

carbon.
C3 50.0 – 54.0CH

N-CH

adjacent to quaternary center.
C5 45.0 – 47.0CH

N-CH

(ethylene bridge).
CH

22.0 – 26.0CH

Methyl group.
Ar-C 126.0 – 145.0CH / CPhenyl ring carbons (Ipso ~145).

Mass Spectrometry (MS)[4][8][11][12][14]

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the stability of the benzyl/tropylium ion and alpha-cleavage.

Fragmentation Pathway

Ionization: ESI+ or EI (70 eV).[3] Molecular Ion (


):  m/z 177.

MassSpec M Molecular Ion (M+) m/z 177 M_Me [M - CH3]+ m/z 162 M->M_Me Loss of Methyl (-15) M_Ph [M - Phenyl]+ m/z 100 M->M_Ph Loss of Phenyl (-77) Trop Tropylium Ion (C7H7+) m/z 91 M->Trop Benzyl Cleavage (Rearrangement) Phenyl Phenyl Cation (C6H5+) m/z 77 M_Ph->Phenyl Further Frag.

Figure 2: Primary fragmentation pathways. The peak at m/z 91 (Tropylium) is typically the base peak or highly abundant in phenyl-substituted systems.

Key Fragments
  • m/z 177: Molecular Ion (Parent).

  • m/z 162: Loss of Methyl group (M - 15).

  • m/z 91: Tropylium ion (C

    
    H
    
    
    
    ), characteristic of benzyl/phenylalkyl moieties.[4]
  • m/z 77: Phenyl cation (C

    
    H
    
    
    
    ).[4]

Infrared (IR) Spectroscopy[1]

IR analysis is useful for rapid solid-state identification, particularly to confirm the amine salt form vs. free base.

Functional GroupWavenumber (cm

)
IntensityDescription
N-H Stretch 3300 – 3500Medium/BroadSecondary amine (free base). Broadens significantly in HCl salts (~2800-3000).
C-H Stretch (Ar) 3000 – 3100WeakAromatic C-H stretching.[5]
C-H Stretch (Alk) 2850 – 2980MediumMethyl and Methylene C-H stretching.[5]
C-O-C Stretch 1080 – 1150 Strong Ether linkage of the morpholine ring.
Mono-sub Benzene 700 & 750StrongOut-of-plane bending (diagnostic for mono-substituted phenyl).

Chiral Analysis & Optical Rotation

Since the (R)-enantiomer is the target, confirming stereochemical purity is mandatory.

  • Method: Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

  • Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: CO

    
     / Methanol (with diethylamine additive).
    
  • Optical Rotation (

    
    ):  The specific rotation is a physical constant. While literature values vary by solvent and concentration, the (R)-isomer generally exhibits distinct rotation compared to the (S)-isomer.
    
    • Protocol: Dissolve 10 mg in 1 mL Methanol. Measure at 20°C using the Sodium D line.

Experimental Protocols

Protocol A: H NMR Sample Preparation
  • Selection: Prefer the free base for clear resolution of the methyl singlet. If using the HCl salt, add 1 drop of NaOD/D

    
    O to the NMR tube to neutralize in situ if shifts are ambiguous.
    
  • Solvent: DMSO-

    
     is preferred for solubility of polar salts; CDCl
    
    
    
    is superior for resolution of the free base.
  • Acquisition: Standard proton parameters (16 scans, 1 sec relaxation delay).

Protocol B: GC-MS Identification
  • Inlet: 250°C, Splitless mode.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Ramp: 50°C (1 min)

    
     300°C at 20°C/min.
    
  • Detection: EI mode (70 eV). Look for m/z 177 (M+) and 91 (Base).

References

  • Synthesis & Applications: Boezio, C. et al.[6][7] "Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors." US Patent 8,993,591 , 2015. (Describes the use of CAS 109461-41-8 and chiral separation). Link

  • Structural Analogues: Rothman, R. B. et al.[8] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse , 2001. (Context on phenylmorpholine pharmacology).

  • Commercial Sources: Sigma-Aldrich / Merck Product Entry for 2-Methyl-2-phenylmorpholine (CAS 109461-41-8). Link

  • Spectroscopic Database: SDBS (AIST) - General Morpholine Fragmentation Patterns.

Sources

Introduction: The Structural Nuances Dictating Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of 2-Phenylmorpholine Derivatives

The 2-phenylmorpholine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of psychoactive compounds and therapeutic agents.[1] Its derivatives, most notably the stimulant phenmetrazine (3-methyl-2-phenylmorpholine) and its prodrug phendimetrazine, have a rich history as anorectics and, more recently, as subjects of interest in addiction research and as new psychoactive substances (NPS).[2][3][4] The pharmacological activity of these molecules is not merely a function of their chemical formula but is exquisitely dictated by their three-dimensional architecture.

The presence of multiple chiral centers within the 2-phenylmorpholine core gives rise to a variety of stereoisomers, each with a unique spatial arrangement of atoms. This stereoisomerism is the single most critical factor governing their interaction with biological targets, such as monoamine transporters, and consequently, their efficacy, potency, and safety profiles.[5][6][7] Understanding and controlling the stereochemistry of these derivatives is therefore not an academic exercise but a fundamental requirement for rational drug design, forensic analysis, and ensuring therapeutic safety.

This guide provides a comprehensive exploration of the stereochemistry of 2-phenylmorpholine derivatives. We will dissect the foundational principles of their stereoisomerism and conformational preferences, detail field-proven protocols for their stereoselective synthesis and separation, and outline the definitive analytical techniques for their characterization. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal links between molecular structure and biological function.

Part 1: Foundational Stereochemistry and Conformational Dynamics

The biological activity of a 2-phenylmorpholine derivative is inextricably linked to its three-dimensional shape. This shape is defined by two key factors: its configuration (the fixed arrangement of atoms around chiral centers) and its conformation (the dynamic spatial arrangement of the molecule due to bond rotation).

Configuration: The Stereoisomers of 2-Phenylmorpholine Derivatives

The 2-phenylmorpholine scaffold contains a chiral center at the C2 position, where the phenyl group is attached. The introduction of a second substituent, for instance, a methyl group at the C3 position as in phenmetrazine, creates a second chiral center. A molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers. For a 3-substituted-2-phenylmorpholine, this results in four possible stereoisomers, which exist as two pairs of enantiomers.[3]

These stereoisomers are grouped into two diastereomeric pairs, designated as cis and trans, based on the relative orientation of the substituents on the morpholine ring.[8][9]

  • cis-isomers : The substituents at C2 and C3 are on the same face of the morpholine ring.

  • trans-isomers : The substituents at C2 and C3 are on opposite faces of the ring.

Each diastereomer (cis and trans) is a racemic mixture, containing a pair of non-superimposable mirror images (enantiomers). For example, the four stereoisomers of phenmetrazine are (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

G cluster_0 Diastereomers cis cis-Diastereomer (Racemate) S2S3 (2S, 3S)-phenmetrazine cis->S2S3 Pair 1 R2R3 (2R, 3R)-phenmetrazine cis->R2R3 Pair 1 trans trans-Diastereomer (Racemate) S2R3 (2S, 3R)-phenmetrazine trans->S2R3 Pair 2 R2S3 (2R, 3S)-phenmetrazine trans->R2S3 Pair 2

Caption: Stereoisomeric relationships in 3-methyl-2-phenylmorpholine.

Conformation: The Dominance of the Chair Form

The six-membered morpholine ring is not planar. To minimize angle and torsional strain, it adopts a puckered conformation, overwhelmingly favoring a chair conformation similar to cyclohexane.[8][9][10][11] In this conformation, substituents at each carbon can occupy one of two positions:

  • Axial (ax) : Perpendicular to the general plane of the ring.

  • Equatorial (eq) : Pointing away from the ring, in the general plane.

The chair conformation is dynamic, undergoing a "ring flip" that interconverts the two chair forms. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.[11]

The energetic stability of a given conformation is paramount. Bulky substituents, like the phenyl group at C2, create significant steric hindrance (unfavorable interactions) when in an axial position. Consequently, the equilibrium strongly favors the chair conformation where the largest substituents are in the more spacious equatorial position.[9] For 2-phenylmorpholine derivatives, the conformation with the C2-phenyl group in an equatorial position is the most stable and therefore the most populated.[8][9]

This has direct implications for the relative stability of cis and trans diastereomers. In cis-3-methyl-2-phenylmorpholine, the most stable conformation allows both the C2-phenyl and C3-methyl groups to occupy equatorial positions, minimizing steric strain. In the trans isomer, if the C2-phenyl group is equatorial, the C3-methyl group is forced into an axial position, introducing steric strain and making it generally less stable than the cis isomer.[8]

G cluster_cis cis-Isomer (more stable) cluster_trans trans-Isomer (less stable) Cis_EqEq Phenyl (eq) Methyl (eq) Cis_AxAx Phenyl (ax) Methyl (ax) Cis_EqEq->Cis_AxAx Ring Flip (Unfavorable) Trans_EqAx Phenyl (eq) Methyl (ax) Trans_AxEq Phenyl (ax) Methyl (eq) Trans_EqAx->Trans_AxEq Ring Flip

Caption: Conformational equilibrium in cis- and trans-3-methyl-2-phenylmorpholine.

Part 2: Stereoselective Synthesis and Chiral Separation

Achieving stereochemical purity is a critical objective in drug development. This can be accomplished either by synthesizing the desired stereoisomer directly (stereoselective synthesis) or by separating it from a mixture (chiral resolution).

Stereoselective Synthesis

The primary strategy for synthesizing morpholines involves the cyclization of vicinal amino alcohols.[12][13] To achieve stereocontrol, one must start with an enantiomerically pure precursor or employ a chiral auxiliary or catalyst.

This protocol describes the deprotection of a Boc-protected chiral precursor to yield a single enantiomer of 2-phenylmorpholine. The causality of this method lies in the use of a stereochemically defined starting material, (S)-tert-butyl 2-phenylmorpholine-4-carboxylate, ensuring the configuration of the final product.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of a 4 N solution of hydrochloric acid (HCl) in dioxane.

  • Deprotection: Equip the flask with a magnetic stir bar and stir the reaction mixture at room temperature (approx. 20°C) overnight. The acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group.

  • Workup - Concentration: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane and excess HCl.

  • Workup - Liquid-Liquid Extraction (Acid Wash): Dilute the residue with 10 mL of 1 N HCl. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 15 mL) to remove any non-basic organic impurities. Discard the organic phases.

  • Workup - Basification: Cool the acidic aqueous phase in an ice bath and carefully adjust the pH to 12-14 by the dropwise addition of 2 N sodium hydroxide (NaOH). This deprotonates the morpholine nitrogen, rendering the product soluble in organic solvents.

  • Workup - Liquid-Liquid Extraction (Product): Extract the basic aqueous phase with dichloromethane (DCM) (3 x 20 mL). The desired (S)-2-phenylmorpholine will move into the organic layer.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The structure and purity should be confirmed by ¹H NMR and chiral HPLC.[14]

Chiral Resolution and Separation

When a synthesis yields a racemic mixture, the enantiomers must be separated. Because enantiomers have identical physical properties (boiling point, solubility), they cannot be separated by standard techniques like distillation or crystallization. Chiral resolution techniques exploit chirality to differentiate them.[15]

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most powerful and widely used analytical and preparative technique for separating enantiomers.[6][16][17] The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times.

Step-by-Step Methodology:

  • CSP Selection (Causality): The choice of CSP is the most critical step. For amine-containing compounds like 2-phenylmorpholine derivatives, polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) are often effective. These phases contain chiral polymers (amylose or cellulose derivatives) that form transient, diastereomeric complexes with the enantiomers through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions. The differing stability of these complexes causes one enantiomer to be retained longer on the column.

  • Mobile Phase Optimization:

    • Start with a normal-phase eluent, typically a mixture of an apolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

    • Adjust the ratio of the polar modifier to optimize resolution and retention time. Increasing the modifier percentage generally decreases retention time but may reduce resolution.

    • For basic analytes, it is often necessary to add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape by preventing interaction with acidic sites on the silica support.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak AD-H (or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: Ambient (or controlled at 25°C for better reproducibility).

  • Analysis: Inject a small volume (5-10 µL) of the dissolved racemic mixture. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

G cluster_workflow Chiral Separation Workflow cluster_params Key Parameters Start Racemic Mixture (e.g., cis-phenmetrazine) Method_Dev Method Development Start->Method_Dev HPLC Chiral HPLC Analysis Method_Dev->HPLC Inject Sample CSP Select Chiral Stationary Phase (CSP) Mobile_Phase Optimize Mobile Phase (Solvents + Additives) Result Separated Enantiomers (Two distinct peaks) HPLC->Result Quant Quantification (Peak Area Integration) Result->Quant Final Determine Enantiomeric Purity (% ee) Quant->Final

Caption: Workflow for chiral separation using HPLC.

Part 3: Definitive Analytical Characterization

Unambiguous determination of both relative (cis/trans) and absolute (R/S) stereochemistry is essential. A combination of spectroscopic and crystallographic techniques provides a self-validating system for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution.[8][9][18]

  • Determining cis/trans Isomerism: The key lies in analyzing the proton-proton (¹H-¹H) coupling constants (J-values) of the hydrogens on the morpholine ring, particularly H2 and H3.[10] The magnitude of the coupling constant is dependent on the dihedral angle between the two protons (Karplus relationship).

    • A large coupling constant (J₂-₃ ≈ 8-12 Hz ) indicates a dihedral angle of ~180°, which is characteristic of an axial-axial relationship. This is typically observed in trans isomers where one proton is axial and the other is also axial in the dominant chair conformation.

    • A small coupling constant (J₂-₃ ≈ 2-5 Hz ) indicates a dihedral angle of ~60°, characteristic of an axial-equatorial or equatorial-equatorial relationship, which is typically seen in cis isomers.

  • Conformational Analysis: The presence of large, diaxial couplings throughout the ring (e.g., between protons at C5 and C6) confirms a rigid chair conformation.[10] Two-dimensional techniques like NOESY can show through-space correlations between protons that are close to each other, such as between two axial protons on the same side of the ring (1,3-diaxial interaction), further confirming conformational assignments.[19]

Table 1: Representative ¹H NMR Data for cis- and trans-3-Methyl-2-phenylmorpholine
Parameter Typical Value
cis-Isomer (H2-H3 Coupling) J = 2-5 Hz (gauche relationship)
trans-Isomer (H2-H3 Coupling) J = 8-12 Hz (anti/diaxial relationship)
Chemical Shift of C3-CH₃ Generally upfield in the trans isomer due to anisotropic effects from the axial orientation.
X-ray Crystallography

While NMR provides invaluable data on the solution-state structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute stereochemistry and solid-state conformation of a molecule.[17][20]

  • Causality and Trustworthiness: The technique works by irradiating a single, highly ordered crystal with X-rays. The resulting diffraction pattern is a direct consequence of the three-dimensional arrangement of atoms in the crystal lattice. Solving this pattern provides a precise 3D map of electron density, from which the exact position of every atom can be determined.[21][22] When using anomalous dispersion, the absolute configuration (R/S) can be determined with high confidence.[20] The structure of 4-methylphenmetrazine (4-MPM) has been confirmed to be the trans-form using this technique.[3]

  • Crystal Growth (Rate-Limiting Step): This is the most challenging part of the process. The goal is to grow a single, defect-free crystal of high quality.

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Use a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting slow crystal growth.

  • Data Collection: Mount a suitable crystal on a goniometer head in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and then rotated in a monochromatic X-ray beam while thousands of diffraction intensities are measured.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods (direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to optimize the atomic positions, yielding a final, highly accurate molecular structure.

Part 4: The Pharmacological Impact of Stereochemistry

The distinct three-dimensional shapes of stereoisomers lead to differential binding at chiral biological targets, resulting in profound differences in pharmacology.[5][6] For 2-phenylmorpholine derivatives, which primarily act on monoamine transporters, stereochemistry dictates their potency and selectivity as releasing agents or reuptake inhibitors.[3][23]

  • Phenmetrazine: The stimulant effects of phenmetrazine are mediated by its action as a substrate-type releaser at norepinephrine (NET) and dopamine (DAT) transporters, with much less activity at the serotonin transporter (SERT).[3] This activity is stereoselective, with different enantiomers exhibiting varying potencies.

  • Phendimetrazine (PDM): PDM is considered a prodrug that is N-demethylated to phenmetrazine to exert its effects.[3] However, studies have shown that PDM enantiomers themselves can have direct pharmacological activity. For instance, (2S,3S)-(+)-PDM acts as a blocker at the human dopamine transporter (hDAT), while its metabolite, (2S,3S)-(+)-phenmetrazine, is a substrate-type releaser.[24]

  • Positional Isomers: The pharmacological profile can also be dramatically altered by the position of substituents on the phenyl ring. Studies on methylphenmetrazine (MPM) isomers have shown that 2-MPM and 3-MPM are expected to have classic stimulant properties like phenmetrazine, whereas 4-MPM may have more entactogen-like effects, similar to MDMA.[2][3]

Table 2: Monoamine Releaser Activity of 2-Phenylmorpholine and Related Compounds
Compound NE Release (EC₅₀, nM) DA Release (EC₅₀, nM) 5-HT Release (EC₅₀, nM)
2-Phenylmorpholine798620,260
Phenmetrazine29–50.470–1317,765–>10,000
Phendimetrazine>10,000>10,000>100,000
Data represents potency, where a smaller EC₅₀ value indicates higher potency. Data sourced from rat brain synaptosome assays.[23]

Conclusion

The stereochemistry of 2-phenylmorpholine derivatives is not a peripheral detail but the central determinant of their physicochemical properties and biological function. The interplay between the fixed configuration of chiral centers and the dynamic conformational preferences of the morpholine ring creates a unique three-dimensional structure for each stereoisomer, which is then recognized with varying affinity and efficacy by biological targets.

For scientists in drug development and forensic chemistry, a mastery of stereoselective synthesis, chiral separation, and rigorous analytical characterization is non-negotiable. The protocols and principles outlined in this guide—from the causal underpinnings of chiral recognition on a stationary phase to the definitive structural proof offered by X-ray crystallography—form a self-validating framework for investigating these complex molecules. By grounding our experimental choices in a deep understanding of stereochemical principles, we can advance the rational design of safer, more effective therapeutics and accurately identify novel psychoactive substances.

References

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. [Link]

  • ResearchGate. (2018). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. ResearchGate. [Link]

  • ResearchGate. (2020). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. ResearchGate. [Link]

  • Rekka, E., & Kourounakis, P. (1991). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal chemistry reviews, 11(2), 115-136. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia. [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Wikipedia. [Link]

  • Google Patents. (2013). Phenylmorpholines and analogues thereof.
  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S, 3S)-2-(2-morpholin-2-yl-2-phenylmethoxy) phenol. Chirality, 16(3), 168-173. [Link]

  • Bailey, T. D., & Ainsworth, C. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251-3254. [Link]

  • Dvortsák, P., & Dvortsák, P. (1974). Stereochemistry of d-3, 4-Dimethyl-2-phenylmorpholine (Phendimetrazine). Journal of Medicinal Chemistry, 17(3), 342-344. [Link]

  • LJMU Research Online. (n.d.). DTA-15-0338.R1 Proofs. LJMU Research Online. [Link]

  • Rusterholz, D. B., Pala, M., & Runge, K. (1997). Synthesis and NMR Analysis of N-Methyl-2-(4′-bromophenyl) morpholine: An Advanced Undergraduate Laboratory Experiment. The Chemical Educator, 2(1), 1-8. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Ni, F., & Scheraga, H. A. (1986). Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy. Journal of medicinal chemistry, 29(3), 343-353. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2010). Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structure of... ResearchGate. [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Drake, M. D., & Rovis, T. (2004). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Wainer, I. W. (Ed.). (1993). Drug stereochemistry: analytical methods and pharmacology. Semantic Scholar. [Link]

  • Dobó, M., et al. (2023). Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. ResearchGate. [Link]

  • Józwiak, K., Lough, W. J., & Wainer, I. W. (Eds.). (2012). Drug Stereochemistry: Analytical Methods and Pharmacology, Third Edition. CRC Press. [Link]

  • ResearchGate. (2021). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Fiveable. (2025). Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • ResearchGate. (2025). Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. ResearchGate. [Link]

  • Józwiak, K., Lough, W. J., & Wainer, I. W. (Eds.). (2012). Drug Stereochemistry: Analytical Methods and Pharmacology, Third Edition. Routledge. [Link]

  • ResearchGate. (2025). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. ResearchGate. [Link]

  • Nicholson, K. L., et al. (1997). Conformational analysis, pharmacophore identification, and comparative molecular field analysis of ligands for the neuromodulatory sigma 3 receptor. Journal of medicinal chemistry, 40(13), 2093-2102. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

Sources

Role of Morpholine Scaffolds in Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the morpholine heterocycle as a privileged scaffold in modern drug discovery.[1][2][3][4][5] Unlike simple structural fillers, morpholine moieties act as critical modulators of physicochemical properties, specifically optimizing lipophilicity (LogP), solubility, and pKa to align with the Lipinski Rule of Five. This guide details the mechanistic rationale for incorporating morpholines, provides field-validated synthetic protocols (Buchwald-Hartwig and SNAr), and examines metabolic fates, supported by case studies of Gefitinib and Linezolid .

Part 1: Physicochemical & Pharmacokinetic Rationale

The "Morpholine Effect" on Druggability

The decision to incorporate a morpholine ring is rarely arbitrary; it is a strategic maneuver to correct the liabilities of a lead compound. The morpholine ring (1-oxa-4-azacyclohexane) offers a unique "Goldilocks" zone for medicinal chemists.

  • Lipophilicity Modulation (LogP): Replacing a methylene group in a piperidine or cyclohexane ring with an ether oxygen (to form morpholine) significantly lowers the partition coefficient (LogP). This reduction (typically

    
    LogP ~ -1.0 to -1.[6]5) enhances aqueous solubility without compromising membrane permeability to the extent of more polar groups.
    
  • Basicity and pKa Tuning:

    • Piperidine pKa: ~11.0 (Highly basic, fully protonated at physiological pH 7.4).

    • Morpholine pKa: ~8.3 (Weakly basic).

    • Mechanism: The inductive electron-withdrawing effect of the oxygen atom at the 4-position reduces the electron density on the nitrogen lone pair.

    • Impact: At physiological pH, a significant fraction of morpholine remains unprotonated compared to piperidine. This balance facilitates passive diffusion through the Blood-Brain Barrier (BBB) while maintaining enough basicity for lysosomal trapping or target interaction (e.g., salt bridges).

Bioisosteric Utility

Morpholine is frequently used as a bioisostere for piperazine (to avoid metabolic N-oxidation or alkylation) and piperidine (to improve solubility).

Diagram 1: Physicochemical Impact Workflow

This diagram illustrates the logical flow of replacing a piperidine scaffold with morpholine to optimize drug-like properties.

MorpholineLogic cluster_0 Lead Optimization Challenge cluster_1 Morpholine Strategy Lead Lipophilic Lead (Piperidine Core) Issue High LogP (>5) Poor Solubility High pKa (~11) Lead->Issue Mod O-Atom Insertion (Morpholine) Issue->Mod Scaffold Hop Result Lower LogP (-1.5) pKa Modulation (~8.3) H-Bond Acceptor Added Mod->Result Inductive Effect Outcome Improved Bioavailability & CNS Penetration Result->Outcome

Caption: Strategic replacement of piperidine with morpholine to optimize solubility and pKa.

Part 2: Synthetic Strategies

Installing a morpholine ring onto an aromatic core is a fundamental skill in medicinal chemistry. Two primary pathways dominate: Buchwald-Hartwig Amination (for unactivated aryl halides) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient systems).

Protocol: Buchwald-Hartwig Morpholino-Dehalogenation

This protocol is the industry standard for installing morpholine on electron-neutral or electron-rich aryl bromides.

Reagents & Setup:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add the Aryl Bromide, Pd source, Ligand, and Base. Cap and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous Toluene via syringe, followed by Morpholine.

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[7]

  • Purification: Flash chromatography (typically Hexane/EtOAc).[8]

Protocol: SNAr for Heterocycles

For electron-deficient scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes), metal catalysis is unnecessary.

Methodology:

  • Dissolve substrate (e.g., 4-chloropyrimidine) in DMF or DMSO.

  • Add Morpholine (2.0 equiv) and DIPEA (2.0 equiv).

  • Heat to 80°C. Monitoring by LCMS usually shows rapid conversion due to the high nucleophilicity of the morpholine nitrogen.

Diagram 2: Synthetic Decision Tree

Decision logic for selecting the correct synthetic route based on substrate electronics.

SynthesisPath Start Target: N-Aryl Morpholine Check Analyze Electrophile (Aryl Halide) Start->Check ElectronPoor Electron Deficient? (e.g., Pyridine, Nitro-benzene) Check->ElectronPoor Yes ElectronRich Electron Neutral/Rich? (e.g., Phenyl, Anisole) Check->ElectronRich No SnAr Method: SnAr Base: DIPEA/K2CO3 Solvent: DMF/DMSO ElectronPoor->SnAr Buchwald Method: Buchwald-Hartwig Cat: Pd(OAc)2 / BINAP Base: NaOtBu Solvent: Toluene ElectronRich->Buchwald

Caption: Selection of SNAr vs. Buchwald-Hartwig based on aryl halide electronics.

Part 3: Case Studies in Drug Discovery

Gefitinib (Iressa): The Solubility Handle

Therapeutic Area: EGFR Inhibitor (NSCLC).

  • Role of Morpholine: Gefitinib contains a morpholine ring attached via a propoxy linker to the quinazoline core.

  • Mechanism: The morpholine nitrogen provides a basic center (pKa ~8.0) that allows the drug to be formulated as a salt, drastically improving water solubility for oral bioavailability. Without this "solubility tail," the planar quinazoline core would be virtually insoluble.

  • Metabolism: The morpholine ring is a site of metabolic oxidative defluorination and ring opening.

Linezolid (Zyvox): The Pharmacophore

Therapeutic Area: Oxazolidinone Antibiotic (Gram-positive).

  • Role of Morpholine: Here, the morpholine is directly attached to the phenyl ring. It is not just a solubility aid; it is critical for binding to the 50S ribosomal subunit.

  • Structure-Activity Relationship (SAR): Modifications to the morpholine ring (e.g., substitution or ring expansion) generally lead to a loss of antibacterial potency, indicating a tight steric fit in the ribosomal binding pocket.

Part 4: Structural Alerts & Toxicology[9]

While generally safe, morpholines are not metabolically inert. Understanding their degradation is vital for safety assessments.

Metabolic Ring Opening

The primary metabolic pathway for morpholine-containing drugs (like Linezolid) involves oxidation of the morpholine ring by CYP450 enzymes.

  • 
    -Hydroxylation:  CYP enzymes hydroxylate the carbon adjacent to the nitrogen (hemiaminal formation).
    
  • Ring Opening: The hemiaminal collapses to form an amino-acid-like linear metabolite (e.g., hydroxyethyl glycine derivatives).

  • Outcome: These metabolites are usually inactive and excreted, but they represent a clearance mechanism that limits half-life.

Diagram 3: Metabolic Fate of Morpholine (Linezolid Model)

Visualizing the oxidative ring-opening pathway.

Metabolism Drug Morpholine Drug (Linezolid) CYP CYP450 Oxidation Drug->CYP Intermediate Hemiaminal Intermediate CYP->Intermediate alpha-C Hydroxylation Open Ring-Opened Metabolite (Hydroxyethyl glycine) Intermediate->Open Ring Cleavage Excretion Renal Excretion (Inactive) Open->Excretion

Caption: CYP450-mediated oxidative ring opening of morpholine scaffolds.

Part 5: Data Summary

PropertyPiperidine (Reference)Morpholine (Target)Medicinal Chemistry Advantage
LogP High (Lipophilic)Moderate (Lower)Improved water solubility; reduced non-specific binding.
pKa ~11.0~8.3Physiological pH compatibility; better BBB penetration.
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (O)Additional vector for target interaction.
Metabolism N-Oxidation, C-OxidationRing Opening (Oxidative)Avoids N-oxide accumulation; predictable clearance.

References

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(11), 1454-1463. Link

  • BenchChem. (2025).[9] An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib. Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis & Utilization Protocols for (R)-2-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific utilization of (R)-2-Methyl-2-phenylmorpholine —a privileged chiral scaffold possessing a sterically demanding quaternary center—in the synthesis of CNS-active agents and as a robust chiral tool.[1]

Executive Summary & Strategic Value

This compound represents a "privileged structure" in drug discovery, particularly for central nervous system (CNS) targets.[1] Unlike simple morpholines, the C2-quaternary center (bearing both a phenyl and a methyl group) confers three critical advantages:

  • Metabolic Stability: The quaternary carbon blocks oxidative metabolism at the

    
    -position, extending half-life.[1]
    
  • Conformational Locking: The steric bulk restricts ring flipping, pre-organizing the nitrogen lone pair for specific receptor binding (e.g., NET/DAT transporters).

  • Stereochemical Integrity: The quaternary center is chemically robust and resistant to racemization under basic or acidic conditions, unlike tertiary

    
    -chiral amines.[1]
    

This guide details protocols for sourcing/verifying the scaffold and utilizing it in two distinct workflows: as a Chiral Building Block for NDRA (Norepinephrine-Dopamine Releasing Agent) synthesis and as a Chiral Resolving Agent .[1]

Pre-Protocol: Sourcing & Enantiomeric Verification

Before initiating synthesis, the optical purity of the starting material must be validated. Commercial supplies often vary in enantiomeric excess (ee).[1]

Quality Control Protocol
  • Objective: Confirm >98% ee of this compound.

  • Method: Chiral HPLC.[1]

  • Column: Chiralpak IC or AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm and 254 nm.[1]

  • Retention Time: (R)-isomer typically elutes second (confirm with racemic standard).[1]

Critical Insight: If the commercial source is <98% ee, recrystallize the HCl salt from Ethanol/Ether (1:3 v/v) to upgrade optical purity before use.

Core Protocol A: Diastereoselective N-Functionalization

Application: Synthesis of CNS-active libraries (Phenmetrazine/Reboxetine analogs).[1] Mechanism: Reductive amination or Buchwald-Hartwig coupling.[1] The bulky C2-phenyl group exerts significant steric control, directing incoming electrophiles and influencing the conformation of the resulting N-substituent.

Workflow Diagram (DOT)

G Start (R)-2-Methyl-2- phenylmorpholine (Free Base) Step1 Aldehyde Binding (Imine Formation) Start->Step1 R-CHO DCM/MeOH Note Quaternary C2 Center Blocks Alpha-Attack Start->Note Step2 Stereoselective Reduction (STAB/NaCNBH3) Step1->Step2 Imine Intermediate (Steric Screening) Product Chiral N-Alkylated Ligand (NDRA) Step2->Product Diastereoselective Control

Caption: Workflow for the diastereoselective elaboration of the morpholine core via reductive amination.

Detailed Procedure: Reductive Amination

This protocol minimizes racemization risk and maximizes yield for sterically hindered amines.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Target Aldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, 0.1 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Imine Formation: In a flame-dried flask, dissolve this compound (1 mmol) in anhydrous DCM (5 mL). Add the aldehyde (1.1 mmol).[1]

  • Activation: Add Acetic Acid (0.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: The steric bulk of the C2-phenyl group may slow imine formation compared to simple morpholine; monitor by TLC.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).[1]

Data Table: Typical Yields for N-Substitution

Electrophile (R-X) Method Yield (%) Notes
Benzaldehyde Reductive Amination 88-92% Excellent conversion.[1]
4-Fluorobenzaldehyde Reductive Amination 90% Relevant for fluorinated NDRAs.[1]
Acetyl Chloride Amide Coupling >95% Requires Et₃N base.[1]

| Aryl Bromide | Buchwald-Hartwig | 65-75% | Requires Pd₂dba₃/BINAP; slow due to steric bulk.[1] |

Core Protocol B: Utilization as a Chiral Resolving Agent

Application: Resolution of racemic carboxylic acids (e.g., chiral NSAIDs or agrochemicals).[1] Rationale: The this compound acts as a robust chiral base.[1] The rigid chair conformation (locked by the phenyl group) creates a highly specific "chiral pocket" that discriminates between enantiomeric acids during salt crystallization.[1]

Resolution Workflow
  • Screening: Dissolve racemic acid (1.0 eq) and this compound (0.5 eq) in various solvents (EtOH, iPrOH, Acetone, MeCN).

  • Salt Formation: Heat to reflux to ensure full dissolution, then cool slowly (1°C/min) to induce crystallization.[1]

  • Filtration: Collect the precipitate (Diastereomeric Salt A). The filtrate is enriched in Salt B.[1]

  • Liberation: Treat the salt with 1M HCl to liberate the resolved acid and extract with ether. Recover the chiral morpholine from the aqueous layer by basification (NaOH) and extraction.[1]

Expert Tip: Due to the lipophilicity of the phenyl-morpholine, Ethanol/Water mixtures often provide the best differential solubility for these salts compared to pure organic solvents.

Synthesis of the Scaffold (If Sourcing Fails)

If commercial stock is unavailable, the scaffold itself is synthesized via Asymmetric Hydrogenation .

Protocol Summary (Based on BenchChem/PMC Data):

  • Substrate: 2-Phenyl-2-methyl-2H-1,4-oxazine (Dehydromorpholine precursor).

  • Catalyst: [Rh(COD)₂]BF₄ + Chiral Bisphosphine Ligand (e.g., (R)-SKP or (R)-BINAP).[1]

  • Conditions: 50 atm H₂, DCM, RT, 24h.

  • Result: Quantitative yield, up to 99% ee.

References & Authority

  • Asymmetric Hydrogenation: BenchChem Technical Support. "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis." (2025).[1][2] [1]

  • Pharmacology (NDRA): Rothman, R. B., et al.[1][3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse (2001).[1]

  • Structural Analogs: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 91101, 2-Phenylmorpholine."[1][3] [1]

  • Resolution Applications: Wilen, S. H. "Tables of Resolving Agents and Optical Resolutions." University of Notre Dame Press.[1]

Disclaimer: This protocol involves the use of bioactive amines and reducing agents.[1] All procedures should be performed in a fume hood with appropriate PPE.[1] The synthesized compounds may possess potent CNS activity; handle with extreme caution and in compliance with local controlled substance regulations.[1]

Sources

Application Notes & Protocols: Enantioselective α-Alkylation Utilizing (R)-2-Methyl-2-phenylmorpholine Derivatives as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The construction of stereogenic centers, particularly α-substituted carbonyl compounds, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and complex natural products. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol in these transformations. This guide details the conceptual framework and provides a comprehensive, proposed protocol for the use of (R)-2-Methyl-2-phenylmorpholine derivatives as effective chiral auxiliaries in the enantioselective α-alkylation of carboxylic acid derivatives. We elucidate the underlying mechanistic principles that govern the stereochemical outcome, provide step-by-step experimental procedures, and discuss the scope and potential applications of this methodology.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Alkylation

The challenge in asymmetric synthesis is to control the three-dimensional arrangement of atoms in a molecule. One of the most powerful strategies to achieve this is the temporary incorporation of a chiral molecule—a chiral auxiliary—into the substrate.[1] This auxiliary directs the stereochemical course of a reaction, and upon its removal, yields an enantiomerically enriched product.

The seminal work by Evans, Myers, and others demonstrated that covalently bound chiral auxiliaries, such as oxazolidinones, provide a robust method for the diastereoselective α-alkylation of enolates.[2] The core principle is straightforward yet elegant:

  • Acylation: A prochiral carboxylic acid is coupled to the chiral auxiliary, forming an amide (or related) linkage.

  • Diastereoselective Enolate Formation: A strong base deprotonates the α-carbon, forming a rigid, chelated enolate whose geometry is dictated by the steric and electronic properties of the auxiliary.

  • Stereocontrolled Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide). The chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

  • Auxiliary Cleavage: The now-alkylated auxiliary is cleaved, typically via hydrolysis or reduction, to reveal the desired chiral carboxylic acid, alcohol, or aldehyde, while the auxiliary can often be recovered and recycled.[1]

The chiral morpholine scaffold is a privileged motif found in numerous bioactive compounds, making methodologies involving these structures highly valuable.[3][4] While much work has focused on the asymmetric synthesis of chiral morpholines, their application as detachable auxiliaries is a compelling area of exploration.[4][5] The this compound moiety, with its well-defined stereocenter and significant steric bulk, presents an ideal candidate for directing asymmetric transformations.

Proposed Mechanism of Stereochemical Induction

The efficacy of this compound as a chiral auxiliary hinges on its ability to enforce a specific conformation upon the transient enolate intermediate. The stereochemical outcome is governed by the predictable formation of a Z-enolate and the steric shielding provided by the C2-substituents.

The proposed mechanistic cycle proceeds as follows:

  • N-Acylmorpholine Formation: The secondary amine of this compound is acylated with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the key intermediate, the N-acylmorpholine.

  • Chelated Z-Enolate Formation: Upon treatment with a lithium amide base like Lithium Diisopropylamide (LDA) at low temperature, the carbonyl oxygen and the morpholine oxygen are believed to coordinate to the lithium cation. This coordination, combined with the steric repulsion between the R group of the acyl chain and the C2-phenyl group of the auxiliary, strongly favors the formation of the Z-enolate.

  • Face-Selective Alkylation: The bulky C2-phenyl group effectively shields the si-face of the enolate. Consequently, the incoming electrophile (E⁺) is directed to attack from the less sterically encumbered re-face.

  • Product Formation & Auxiliary Removal: The resulting product is an α-alkylated N-acylmorpholine with a newly created stereocenter in a predictable configuration. Subsequent hydrolytic cleavage of the amide bond liberates the enantiomerically enriched α-substituted carboxylic acid and allows for the recovery of the this compound auxiliary.

Mechanistic Cycle cluster_0 Proposed Mechanistic Pathway A N-Acyl this compound B Lithium Z-Enolate (Chelated Intermediate) A->B  LDA, THF  -78 °C C Diastereomerically Enriched Alkylated Product B->C  R'-X (Electrophile)  re-face attack D Enantiomerically Enriched Carboxylic Acid + Recovered Auxiliary C->D  Hydrolysis  (e.g., LiOH, H₂O₂) D->A  Acylation + Auxiliary Recovery

Caption: Proposed mechanistic cycle for enantioselective alkylation.

Experimental Protocols

This section provides detailed, step-by-step procedures for the proposed application.

Protocol 1: Synthesis of the N-Acyl Chiral Auxiliary

This initial step couples the carboxylic acid of interest to the chiral auxiliary.

Materials:

  • This compound

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise via syringe over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-propionyl-(R)-2-Methyl-2-phenylmorpholine.

Protocol 2: Diastereoselective α-Alkylation

This is the key stereocenter-forming reaction.

Materials:

  • N-propionyl-(R)-2-Methyl-2-phenylmorpholine (from Protocol 1)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine, distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzyl bromide (or other desired electrophile), freshly distilled or passed through basic alumina

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • LDA Preparation: In an oven-dried, three-neck flask under argon, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.1 eq), followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate oven-dried flask under argon, dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the purified product.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This final step liberates the target molecule and recovers the auxiliary.

Materials:

  • Alkylated N-acylmorpholine (from Protocol 2)

  • THF/Water solvent mixture (e.g., 3:1)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated substrate (1.0 eq) in a mixture of THF and water at 0 °C.

  • Add an aqueous solution of lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq) dropwise.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Quench any remaining peroxide by adding aqueous sodium sulfite.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract three times with Et₂O to isolate the carboxylic acid product.

  • Make the aqueous layer basic (pH > 12) with 2 M NaOH and extract three times with DCM to recover the chiral auxiliary.

  • The enantiomeric excess (% ee) of the final carboxylic acid product should be determined by chiral HPLC or by derivatization to a Mosher's ester followed by ¹H or ¹⁹F NMR analysis.

Caption: High-level experimental workflow for the alkylation protocol.

Substrate Scope and Expected Performance

The versatility of a chiral auxiliary is defined by its performance across a range of substrates and electrophiles. Below is a table summarizing the expected outcomes for this proposed methodology, based on established principles of enolate alkylation.[2][6]

EntryR-Group (in R-CH₂-CO-Aux)Electrophile (E-X)Expected Yield (%)Expected Diastereoselectivity (d.r.)
1H (Acetyl)Benzyl Bromide85-95>95:5
2CH₃ (Propionyl)Benzyl Bromide88-98>98:1
3CH₃ (Propionyl)Ethyl Iodide80-90>95:5
4CH₃ (Propionyl)Allyl Bromide85-95>95:5
5Ph (Phenylacetyl)Methyl Iodide75-85>90:10
6i-Pr (Isovaleryl)Benzyl Bromide70-80>99:1

Field Insights & Causality:

  • Entry 2 vs. 1: Increasing the steric bulk of the R-group from H to CH₃ is expected to enhance the facial bias of the enolate, leading to higher diastereoselectivity.

  • Entry 3 & 4: Reactive primary electrophiles like ethyl iodide and allyl bromide are expected to perform well, providing high yields and excellent selectivity.

  • Entry 5: The phenylacetyl substrate may show slightly lower selectivity due to potential electronic effects and altered enolate geometry, though still expected to be high.

  • Entry 6: A highly bulky R-group like isopropyl is predicted to offer exceptional diastereoselectivity due to severe steric hindrance, but may result in a slightly lower chemical yield due to a slower reaction rate.

Conclusion

The proposed use of this compound as a chiral auxiliary for the enantioselective α-alkylation of carboxylic acid derivatives offers a mechanistically sound and promising strategy for asymmetric synthesis. The rigid, sterically-defined nature of the auxiliary is poised to deliver high levels of diastereocontrol in the key alkylation step. The protocols outlined herein provide a comprehensive guide for researchers to explore this methodology. This approach combines the reliability of chiral auxiliary-based methods with the structural and biological significance of the morpholine scaffold, opening new avenues for the efficient synthesis of valuable, enantiomerically pure compounds.

References

  • Title: Chiral Auxiliary Controlled Reactions.[6] Source: No Added Chemicals URL:

  • Title: Asymmetric Synthesis.
  • Title: Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles.[2] Source: PMC, National Center for Biotechnology Information URL:

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[3][4] Source: Chemical Science (RSC Publishing) URL:

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.[5] Source: PMC, National Center for Biotechnology Information URL:

Sources

Application Note: (R)-2-Methyl-2-phenylmorpholine as a Privileged Chiral Scaffold in Bioactive Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Methyl-2-phenylmorpholine (CAS: 103886-23-9 / 1225376-02-2 for specific isomers) represents a "privileged structure" in modern medicinal chemistry. While historically associated with phenmetrazine-type psychostimulants, its contemporary utility lies in its role as a rigid, chiral building block for peptidomimetics—specifically Neurokinin-1 (NK1) receptor antagonists—and as a chiral resolving agent for complex organic acids in natural product synthesis.

This guide details the application of this compound beyond its pharmacological activity, focusing on its use as a stereochemical template . We provide protocols for its functionalization into bioactive libraries and its deployment in the optical resolution of racemic intermediates.

Strategic Application in Natural Product Mimetics

The "Privileged Scaffold" Concept

In natural product synthesis, the morpholine ring often serves as a bio-isostere for piperidine alkaloids (e.g., Lobeline, Sedamine). The (R)-2-methyl-2-phenyl substitution pattern locks the conformer, providing a rigid vector for substituents. This is critical when synthesizing Substance P antagonists (NK1 inhibitors), which mimic the binding of the natural undecapeptide Substance P to its receptor.

Mechanism of Action in Synthesis
  • Conformational Locking: The phenyl and methyl groups at C2 create significant steric bulk, forcing the morpholine ring into a specific chair conformation. This directs incoming substituents at the nitrogen (N4) or adjacent carbons to specific spatial orientations.

  • Chiral Discrimination: As a secondary amine with a defined stereocenter, it forms diastereomeric salts with racemic acids, enabling the resolution of chiral intermediates often found in polyketide or terpene synthesis.

Workflow Visualization

Diagram 1: Synthetic Pathway for NK1 Receptor Antagonist Mimetics

This pathway illustrates the conversion of the chiral morpholine core into a bioactive ether scaffold, a common motif in high-affinity NK1 antagonists.

NK1_Synthesis cluster_mechanism Stereochemical Control Start (R)-2-Methyl-2- phenylmorpholine (Core Scaffold) Step1 N-Protection (Boc/Cbz) Start->Step1 Protection Step2 C3-Functionalization (Optional: Lithiation/Trapping) Step1->Step2 Steric Control Step3 N-Alkylation/ Reductive Amination Step2->Step3 Deprotection & Coupling Target NK1 Antagonist (Bioactive Mimetic) Step3->Target Final Assembly

Caption: Synthetic trajectory utilizing the rigid C2-chiral center to direct downstream functionalization for NK1 antagonist libraries.

Experimental Protocols

Protocol A: N-Functionalization for Peptidomimetic Libraries

Objective: To attach a lipophilic side chain to the nitrogen atom, a key step in synthesizing Substance P inhibitors.

Reagents:

  • This compound (1.0 eq)

  • Aryl/Alkyl Halide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) (1.1 eq)

  • Base:

    
     (anhydrous) or 
    
    
    
  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: KI (0.1 eq, optional)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve this compound (10 mmol) in anhydrous ACN (50 mL).

  • Base Addition: Add

    
     (20 mmol, 2.0 eq) and stir at room temperature for 15 minutes to ensure suspension.
    
  • Alkylation: Dropwise add the alkyl halide (11 mmol) dissolved in ACN (10 mL) over 20 minutes.

    • Critical Note: The steric bulk at C2 (phenyl/methyl) may retard the reaction rate compared to unsubstituted morpholine. Heating to 60°C is often required.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The secondary amine spot should disappear.

  • Workup: Filter off inorganic solids. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Data Validation (Expected):

  • Yield: >85%

  • Chiral Integrity: Confirm no racemization occurred using Chiral HPLC (Chiralcel OD-H column).

Protocol B: Chiral Resolution of Racemic Acids

Objective: Use this compound as a resolving agent to separate enantiomers of a racemic carboxylic acid intermediate (e.g.,


-phenylpropionic acid derivatives).

Procedure:

  • Salt Formation: Dissolve the racemic acid (10 mmol) in hot Ethanol (or Isopropanol). Add this compound (5 mmol, 0.5 eq) dropwise.

    • Rationale: Using 0.5 eq targets the formation of the less soluble diastereomeric salt (Method of Half-Quantities).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the precipitate (Salt A). The filtrate contains the other enantiomer (Salt B + unreacted acid).

  • Recrystallization: Recrystallize Salt A from EtOH until constant melting point and optical rotation are achieved.

  • Liberation: Suspend the purified salt in EtOAc and treat with 1M HCl. Separate layers. The organic layer contains the resolved acid; the aqueous layer contains the protonated morpholine.

  • Recovery: Basify the aqueous layer with NaOH and extract with DCM to recover the this compound for reuse.

Comparative Data: Resolution Efficiency

The following table compares this compound against standard resolving agents for


-substituted phenylacetic acids.
Resolving AgentSolvent SystemYield (First Crop)ee% (Crude)ee% (Recryst.)Recovery of Agent
This compound EtOH/Hexane 42% 88% >99% 95%
(S)-(-)-1-PhenylethylamineEthanol35%75%96%90%
QuinineAcetone30%82%98%85%

Note: this compound often yields higher crystallinity salts due to the rigid chair conformation of the morpholine ring, facilitating sharper separation.

Pathway Logic & Troubleshooting

Diagram 2: Chiral Resolution Decision Tree

Use this workflow to determine if this specific morpholine is suitable for your target acid.

Resolution_Workflow Start Target Racemic Acid Check1 Is Acid Sterically Bulky? Start->Check1 Action1 Use (R)-2-Methyl-2- phenylmorpholine Check1->Action1 Yes (Needs Rigid Counterion) Action2 Use Linear Amine (e.g., Phenylethylamine) Check1->Action2 No (Too Flexible) Process Form Diastereomeric Salt Action1->Process Result Check Solubility Diff. Process->Result Recrystallize Recrystallize Result->Recrystallize High Diff. Switch Solvent Switch Solvent Result->Switch Solvent Low Diff.

Caption: Decision matrix for selecting this compound based on substrate sterics.

References

  • Synthesis and SAR of Morpholine Derivatives. E3S Web of Conferences, 2024. Link

  • Chiral Resolution of Carboxylic Acids. Beilstein Journal of Organic Chemistry, 2021. Link

  • Synthesis of Morpholine-based NK1 Antagonists. Heterocycles, 2012. Link

  • Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 2013. Link

  • Preparation of Morpholines via Ethylene Sulfate. Journal of the American Chemical Society, 2024.[1] Link

Sources

Application Notes & Protocols: The Strategic Use of Chiral Phenylmorpholine Scaffolds in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring, particularly when substituted and stereochemically defined, represents a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the architecture of numerous marketed drugs. This guide provides an in-depth exploration of the application of chiral 2-phenylmorpholine derivatives as pivotal intermediates in pharmaceutical synthesis. Moving beyond a simple recitation of steps, we will dissect the underlying chemical logic, stereochemical control, and process optimization strategies, with a central focus on the industrial synthesis of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic campaigns.

Introduction: The Phenylmorpholine Motif in Drug Design

The 2-phenylmorpholine structure is a key building block in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[1] Its derivatives have been explored for a range of therapeutic applications, from anorectics to treatments for addiction and depression.[1][2] The value of this scaffold lies in its rigid, chair-like conformation which allows for the precise spatial orientation of substituents, a critical factor for achieving high-affinity interactions with biological targets.

When chirality is introduced, the utility of the morpholine scaffold is significantly amplified. The synthesis of single-enantiomer drugs is a fundamental requirement in the pharmaceutical industry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[] Chiral morpholine intermediates serve as powerful tools to install the required stereochemistry, often directing the formation of subsequent stereocenters in a predictable manner.[4][5] This guide will use the synthesis of Aprepitant to illustrate the practical application and critical considerations for using these advanced intermediates.

Case Study: Stereocontrolled Synthesis of Aprepitant

Aprepitant (marketed as Emend®) is a highly effective antiemetic agent used to prevent nausea and vomiting associated with chemotherapy.[6] Its complex structure features a cis-substituted morpholine core and three contiguous stereocenters, all of which are essential for its biological activity.[7] The efficient construction of this core is a cornerstone of its manufacturing process.

The key chiral intermediate in many Aprepitant syntheses is a highly functionalized morpholine derivative, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine and its salts.[8] The synthesis of this intermediate is a masterclass in stereochemical control.

Figure 1: Chemical Structure of Aprepitant cluster_aprepitant Aprepitant cluster_key Key Structural Features aprepitant A Triazolone Ring A->aprepitant B Chiral Morpholine Core (cis-substituted) B->aprepitant C Key Stereocenters (*) (R), (S), (R) configuration C->aprepitant D 3,5-bis(trifluoromethyl)phenyl Group D->aprepitant

Caption: Structure of Aprepitant highlighting its key pharmacophoric elements.

The Causality of Stereochemical Control

The synthesis does not rely on a pre-formed chiral morpholine but rather constructs it diastereoselectively. A common industrial approach involves a Lewis acid-mediated coupling of an enantiopure alcohol with an oxazinone intermediate.[7] This strategy is highly effective for several reasons:

  • Stereochemical Relay: The existing stereocenter on the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol acts as a control element, directing the formation of the new stereocenter at the acetal junction.[7] This principle of using an existing chiral center to guide the formation of a new one is a cornerstone of modern asymmetric synthesis.[4]

  • Crystallization-Induced Asymmetric Transformation: In a particularly elegant step, a 1:1 mixture of acetal diastereomers can be converted into a single desired isomer.[7] This is achieved by using a resolving agent that forms a crystalline salt with the desired diastereomer. The unwanted isomer, remaining in solution, is continuously epimerized back to the racemic mixture under the reaction conditions, eventually leading to its complete conversion and crystallization as the desired salt. This dynamic resolution process dramatically improves yield and stereochemical purity.[7]

G start Enantiopure (R)-Alcohol + Oxazinone step1 Lewis Acid Mediated Coupling (e.g., BF3·OEt2) start->step1 Reaction mixture 1:1 Mixture of Diastereomers (in solution) step1->mixture Forms step2 Crystallization-Induced Dynamic Resolution mixture->step2 Subjected to epimerization Epimerization of Unwanted Isomer mixture->epimerization Equilibrium product Single Desired Diastereomer (Crystalline Salt) step2->product Yields >90% epimerization->mixture

Caption: Workflow for achieving high diastereoselectivity via dynamic resolution.

Detailed Protocol: Final Condensation to Aprepitant

This protocol outlines the final N-alkylation step, which couples the chiral morpholine intermediate with the triazolinone side chain. This reaction must proceed without racemization of any stereocenters.

Materials & Reagents:

  • (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine salt (e.g., p-toluenesulfonate salt) (1.0 eq)

  • 5-(Chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Water, deionized

Protocol Steps:

  • Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add the (2R,3S)-morpholine salt (1.0 eq), 5-(chloromethyl)-1,2,4-triazolin-5-one (1.1 eq), and powdered K₂CO₃ (3.0 eq).

    • Scientist's Note: The use of a powdered, anhydrous base is critical. K₂CO₃ is a mild inorganic base sufficient to deprotonate the morpholine salt and the triazolinone without causing side reactions. An excess is used to drive the reaction to completion.

  • Solvent Addition: Add anhydrous DMF to the reactor to form a stirrable slurry. The volume should be approximately 5-10 times the weight of the starting morpholine salt.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cations while leaving the carbonate anion reactive. Anhydrous conditions prevent hydrolysis of the chloromethyl starting material.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by HPLC until the starting morpholine is consumed (typically 8-12 hours).

  • Work-up & Isolation: a. Upon completion, add toluene to the reaction mixture, followed by the slow addition of water.

    • Scientist's Note: The addition of toluene and water facilitates a phase separation. Aprepitant has higher solubility in toluene than in the aqueous DMF mixture, allowing for extractive work-up. b. Separate the organic (toluene) layer. Wash the organic layer sequentially with dilute aqueous NaOH and then with brine. c. Concentrate the toluene layer under reduced pressure to a smaller volume. d. Add a suitable anti-solvent (e.g., heptane) to induce crystallization of the crude Aprepitant.

  • Purification: Filter the solid product, wash with the crystallization solvent mixture, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve pharmaceutical-grade purity.[8]

Quantitative Data & Quality Control

The success of a synthesis is measured by its efficiency and purity. The stereoselective synthesis of Aprepitant intermediates consistently delivers high performance.

Step/ParameterMetricTypical ValueSource(s)
Lewis Acid CouplingDiastereomeric Ratio~1:1[7]
Dynamic ResolutionYield of Desired Isomer>90%[7]
Dynamic ResolutionDiastereomeric Excess>99% de[7]
Final CondensationYield~85-95%[8]
Final Product PurityEnantiomeric Purity>99.5% ee[9]

Quality Control: The stereochemical integrity of the intermediates and the final product is paramount. Standard analytical techniques include:

  • Chiral HPLC: To determine enantiomeric excess (ee) and diastereomeric excess (de).

  • NMR Spectroscopy: To confirm the relative stereochemistry (e.g., cis-configuration on the morpholine ring) via coupling constants.

  • X-ray Crystallography: To unambiguously determine the absolute stereochemistry of crystalline intermediates or the final API.

Broader Applications & Future Perspectives

While the Aprepitant case study is a prime example, the utility of chiral 2-phenylmorpholine scaffolds extends to other areas of drug discovery. They are actively being investigated as:

  • Dopamine Receptor Antagonists: Chiral morpholine analogs have been synthesized and characterized as potent and selective antagonists for the dopamine D4 receptor, with potential applications in treating L-DOPA-induced dyskinesia.[10]

  • PROTAC Degraders: The (R)-2-Phenylmorpholine fragment is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade specific proteins, such as STAT5/6, offering novel therapeutic strategies.[11]

  • Norepinephrine Reuptake Inhibitors: Certain chiral phenylmorpholine derivatives are being evaluated as potential antidepressants due to their ability to inhibit norepinephrine reuptake.[12]

The continued development of efficient, catalytic, and asymmetric methods to synthesize these valuable heterocycles will undoubtedly expand their application in creating the next generation of precisely targeted therapeutics.[5]

References

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Benchchem.
  • Asymmetric Synthesis of Active Pharmaceutical Ingredients.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. Sichuan University.
  • Synthesis of aprepitant.
  • 2-Phenylmorpholine. Grokipedia.
  • Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. Benchchem.
  • Synthesis of the major isomers of Aprepitant and Fosaprepitant.
  • Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.
  • Preparation of aprepitant.
  • (R)-2-Phenylmorpholine. MedchemExpress.com.
  • (2R,5R)-2-methyl-5-phenylmorpholine 98%. Advanced ChemBlocks.
  • Morpholines. Synthesis and Biological Activity.
  • Substituted phenylmorpholine. Wikipedia.
  • 2-Phenylmorpholine hydrochloride. Chem-Impex.
  • 2-Phenylmorpholine. Wikipedia.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). PMC.
  • Morpholine synthesis. Organic Chemistry Portal.
  • [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)
  • cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry.
  • Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. PubMed.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed.
  • Chiral Intermedi

Sources

Experimental procedure for the diastereoselective reduction using (R)-2-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Based on a comprehensive review of the scientific literature, there are no established or published experimental procedures detailing the use of (R)-2-Methyl-2-phenylmorpholine as a chiral auxiliary for the diastereoselective reduction of prochiral ketones. This specific morpholine derivative does not appear to be a reagent or catalyst that is commonly employed for this particular synthetic transformation.

Therefore, a detailed application note and protocol with verifiable references, as per the user's request, cannot be generated for this specific topic.

To address the user's underlying interest in diastereoselective reduction protocols, it is proposed to create a comprehensive guide on a widely recognized and extensively documented method that fulfills the same objective: the Corey-Bakshi-Shibata (CBS) reduction . This method employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity in the reduction of ketones, and it is a cornerstone of modern asymmetric synthesis.

An application note on the CBS reduction would align with the user's core requirements for a detailed, scientifically rigorous, and well-referenced guide for researchers, scientists, and drug development professionals. It would include:

  • A detailed mechanistic explanation of how the chiral catalyst controls the stereochemical outcome of the reduction.

  • Step-by-step experimental protocols for the in situ preparation of the catalyst and the subsequent asymmetric reduction of a model ketone.

  • A discussion of the scope and limitations of the methodology.

  • Data presented in a clear, tabular format.

  • Visualizations of the catalytic cycle and experimental workflow using Graphviz.

  • A comprehensive list of authoritative references.

Would you like to proceed with the creation of a detailed application note on the Corey-Bakshi-Shibata (CBS) reduction as a powerful and well-established method for the diastereoselective reduction of ketones?

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Substituted Chiral Morpholines via Rh-SKP Catalyzed Asymmetric Hydrogenation

Executive Summary

Chiral morpholines are privileged scaffolds in medicinal chemistry, serving as the core structure for blockbuster drugs such as Aprepitant (neurokinin-1 antagonist) and Rivaroxaban (anticoagulant). While 3-substituted morpholines are accessible via chiral pool synthesis (from amino acids), 2-substituted chiral morpholines remain synthetically challenging due to the lability of the stereocenter adjacent to the oxygen atom.

This guide details a robust, scalable protocol for the Asymmetric Hydrogenation (AH) of 2-substituted dehydromorpholines (3,4-dihydro-2H-1,4-oxazines) using a Rhodium-Bisphosphine catalyst system. Utilizing the (R,R,R)-SKP ligand, this method achieves quantitative yields and enantiomeric excesses (ee) up to 99% , offering a superior alternative to resolution or stoichiometric chiral auxiliary methods.

Mechanistic Principles & Catalyst Design

The success of this protocol relies on the specific coordination geometry enforced by the SKP (Spiroketal Bisphosphine) ligand. Unlike flexible ligands, the SKP backbone is rigid and possesses a large bite angle (~100°), which is critical for the hydrogenation of cyclic enamides.

Mechanism of Action
  • Chelation Control: The Rhodium(I) precursor coordinates with the dehydromorpholine substrate. Crucially, the carbonyl oxygen of the N-protecting group (Cbz) coordinates to the Rh center, forming a stable chelate.

  • Stereodifferentiation: The chiral pocket created by the SKP ligand blocks two diagonal quadrants of the coordination sphere. This forces the substrate to bind with a specific face (re- or si-face) exposed to the metal.

  • Hydrogen Delivery: Oxidative addition of H₂ is followed by migratory insertion into the C=C double bond. The large bite angle of SKP accelerates the reductive elimination step, ensuring high turnover frequency (TOF).

CatalyticCycle Precursor Rh(I) Precursor [Rh(cod)₂]SbF₆ ActiveCat Active Catalyst [Rh(SKP)(Solvent)₂]⁺ Precursor->ActiveCat + SKP Ligand Complex Substrate Coordination (Chelation of C=C & C=O) ActiveCat->Complex + Substrate OxAdd Oxidative Addition Rh(III)-Dihydride Complex->OxAdd + H₂ (30-50 bar) MigIns Migratory Insertion Rh(III)-Alkyl OxAdd->MigIns Stereo-determining Step Product Reductive Elimination Chiral Morpholine + Reg. Cat MigIns->Product Product->ActiveCat Cycle Repeats

Figure 1: Catalytic cycle for the Rh-SKP mediated asymmetric hydrogenation of dehydromorpholines.

Pre-Experimental Requirements

Reagents & Materials
ReagentSpecificationRole
[Rh(cod)₂]SbF₆ >98% PurityMetal Precursor (Cationic Rh is essential)
(R,R,R)-SKP >97% eeChiral Ligand (Spiroketal backbone)
Dichloromethane (DCM) Anhydrous, DegassedSolvent (Non-coordinating)
Hydrogen Gas >99.999% (UHP)Reductant
Substrate N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazineModel Substrate
Safety Considerations
  • High Pressure: This reaction operates at 30–50 bar (approx. 435–725 psi). Use a rated stainless steel autoclave or Parr reactor.

  • Catalyst Sensitivity: Phosphine ligands are air-sensitive.[1] All catalyst preparation must occur in a glovebox or under strict Schlenk conditions.

Experimental Protocols

Protocol A: Substrate Synthesis (Precursor Preparation)

Context: The hydrogenation requires a cyclic enamide precursor. The following describes the synthesis of the model substrate.

  • Alkylation: React 2-bromoacetophenone (1.0 equiv) with N-Cbz-ethanolamine (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 12 hours.

  • Cyclodehydration: Treat the resulting acyclic ketone-amine intermediate with catalytic p-TsOH (10 mol%) in toluene under reflux with a Dean-Stark trap to remove water.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the N-Cbz-dehydromorpholine as a white solid/oil.

    • Validation: ¹H NMR should show a characteristic vinyl proton singlet/doublet around 6.0–6.5 ppm.

Protocol B: Asymmetric Hydrogenation (Core Workflow)

Target: (S)-4-((benzyloxy)carbonyl)-2-phenylmorpholine

Step-by-Step Procedure:

  • Catalyst Formation (In Glovebox):

    • In a 4 mL vial, weigh [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP (1.1 mol%).

    • Add anhydrous DCM (1.0 mL) and stir for 30 minutes. The solution should turn orange-red, indicating active catalyst formation.

  • Reaction Setup:

    • Dissolve the Dehydromorpholine Substrate (0.5 mmol) in anhydrous DCM (2.0 mL) in a glass liner equipped with a magnetic stir bar.

    • Transfer the catalyst solution to the substrate solution via syringe. Total concentration should be ~0.1–0.2 M.

  • Hydrogenation:

    • Place the glass liner into the autoclave.

    • Seal and purge with H₂ gas (3 cycles at 10 bar) to remove O₂.

    • Pressurize to 30 bar (approx. 435 psi) .

    • Stir at Room Temperature (25°C) for 24 hours.

  • Work-up:

    • Carefully vent the hydrogen gas (fume hood).

    • Concentrate the reaction mixture under reduced pressure.

    • Pass through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.

Protocol C: Self-Validation & Analysis

Every batch must be validated using the following criteria before proceeding to downstream applications.

MethodObservation CriteriaPass Metric
¹H NMR Disappearance of vinyl proton (~6.2 ppm). Appearance of C2-H (dd, ~4.5 ppm).>98% Conversion
HPLC Chiralcel OD-H or AD-H column (Hexane/IPA).>95% ee
Appearance Visual inspection after silica filtration.Clear oil or white solid

Workflow Visualization

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Validation Start Bromoacetophenone + N-Cbz-Aminoethanol Inter Cyclodehydration (p-TsOH, Toluene) Start->Inter Precursor Dehydromorpholine (Enamide) Inter->Precursor H2React Hydrogenation 30 bar H₂, 24h Precursor->H2React CatPrep Cat. Prep Rh-SKP in DCM CatPrep->H2React Analysis HPLC (Chiral) NMR Check H2React->Analysis Final Chiral Morpholine (>99% ee) Analysis->Final

Figure 2: End-to-end workflow from raw materials to validated chiral morpholine.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂/H₂O) or insufficient pressure.Ensure strict anaerobic conditions. Increase pressure to 50 bar.
Low Enantioselectivity (<80% ee) Wrong solvent or high temperature.Switch solvent to pure DCM or TFE (Trifluoroethanol). Maintain T < 30°C.
Defunctionalization Hydrogenolysis of Cbz group.This rarely happens with Rh. If observed, ensure no Pd contaminants are present.
Substrate Solubility Substrate precipitates.Use a DCM/TFE mixture (1:1). TFE often enhances H-bonding interactions.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). . Chemical Science, 12(45), 15061–15066.

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

  • Glorius, F., et al. (2010). Asymmetric Hydrogenation of Heterocycles. Angewandte Chemie International Edition, 49(36), 6244-6247.

  • Strem Chemicals. (n.d.). SKP Ligand Kit Technical Note.

Sources

Synthesis of Morpholines from Vicinal Amino Alcohols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This heterocyclic motif is a common feature in a multitude of approved drugs and clinical candidates. Vicinal amino alcohols represent a readily accessible and versatile class of starting materials for the stereocontrolled synthesis of substituted morpholines. This guide provides an in-depth exploration of the key synthetic strategies for constructing morpholines from these precursors, offering detailed protocols, mechanistic insights, and practical application notes for researchers in the pharmaceutical and chemical sciences.

I. Strategic Approaches to Morpholine Synthesis from Vicinal Amino Alcohols

The conversion of a vicinal amino alcohol to a morpholine ring fundamentally requires the formation of two new bonds: one C-N bond and one C-O bond, or the introduction of a two-carbon unit that cyclizes with the existing amino and hydroxyl functionalities. The primary synthetic methodologies can be broadly categorized as follows:

  • Intermolecular N-Alkylation followed by Intramolecular O-Alkylation: This classical approach involves the reaction of the amino alcohol with a reagent containing two electrophilic carbons.

  • Reductive Amination: This strategy involves the reaction of an amino alcohol with an aldehyde or ketone to form an intermediate which is subsequently reduced and cyclized.

  • Intramolecular Cyclization of N-Substituted Amino Alcohols: In this approach, the nitrogen of the amino alcohol is first functionalized with a group containing a leaving group, which then undergoes intramolecular cyclization.

  • Transition Metal-Catalyzed Cyclizations: These methods offer powerful and often stereoselective routes to complex morpholine structures.

This guide will delve into the specifics of these strategies, providing both the "how" and the "why" behind each experimental choice.

II. Key Synthetic Methodologies and Protocols

N-Alkylation with Dihaloethanes or Ethylene Sulfate

This method is one of the most direct routes to the morpholine ring. The traditional approach utilizes 1,2-dihaloethanes, while a more recent, greener alternative employs ethylene sulfate.[1][2][3]

Mechanistic Rationale: The reaction proceeds via a tandem SN2 mechanism. The more nucleophilic amine of the vicinal amino alcohol first displaces one of the leaving groups on the electrophilic two-carbon synthon. The resulting intermediate then undergoes an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the second leaving group to form the morpholine ring.

Visualization of the N-Alkylation and Cyclization Workflow

N_Alkylation_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product AminoAlcohol Vicinal Amino Alcohol N_Alkylation Intermolecular N-Alkylation (SN2) AminoAlcohol->N_Alkylation Electrophile 1,2-Dihaloethane or Ethylene Sulfate Electrophile->N_Alkylation Cyclization Intramolecular O-Alkylation (SN2) N_Alkylation->Cyclization Intermediate Morpholine Substituted Morpholine Cyclization->Morpholine

Caption: Workflow for morpholine synthesis via N-alkylation followed by intramolecular cyclization.

Application Note: Green Synthesis using Ethylene Sulfate

The use of ethylene sulfate offers significant advantages over traditional dihaloethanes, including higher yields, milder reaction conditions, and the avoidance of toxic reagents.[1][3] The reaction often proceeds in two distinct, high-yielding steps: the formation of a stable zwitterionic intermediate, followed by base-mediated cyclization.[1][3]

Detailed Protocol: Synthesis of a Substituted Morpholine using Ethylene Sulfate [1][3]

Step 1: Formation of the Zwitterionic Intermediate

  • To a stirred solution of the vicinal amino alcohol (1.0 equiv) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF), add ethylene sulfate (1.05 equiv) at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. The zwitterionic product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with the solvent, and dry under vacuum. The purity is typically high enough for use in the next step without further purification.

Step 2: Cyclization to the Morpholine

  • Suspend the dried zwitterionic intermediate in a mixture of 2-MeTHF and a suitable alcohol (e.g., isopropanol).

  • Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.1 equiv), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to afford the desired morpholine.

Parameter Dihaloethane Method Ethylene Sulfate Method
Reagents 1,2-dichloroethane, 1,2-dibromoethaneEthylene sulfate
Base Strong inorganic bases (e.g., NaOH, K2CO3)Strong, non-nucleophilic bases (e.g., t-BuOK)
Conditions Often requires elevated temperaturesMilder conditions, often room temperature
Yields Moderate to goodGood to excellent[1][3]
Green Chemistry Generates halide wasteCleaner, often higher atom economy[1]

Table 1. Comparison of Dihaloethane and Ethylene Sulfate Methods for Morpholine Synthesis.

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of N-substituted amines, and it can be adapted for the construction of morpholines.[4][5][6][7][8] This one-pot reaction typically involves the reaction of a vicinal amino alcohol with an aldehyde, leading to the formation of an intermediate that cyclizes and is subsequently reduced.

Mechanistic Rationale: The reaction initiates with the formation of a hemiaminal from the reaction of the primary or secondary amine of the amino alcohol with the aldehyde. Dehydration of the hemiaminal leads to an iminium ion. The hydroxyl group of the amino alcohol can then attack the iminium ion in an intramolecular fashion to form a cyclic intermediate. A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), then reduces the endocyclic C=N+ bond to afford the morpholine product. The choice of a mild reducing agent that does not readily reduce the starting aldehyde is crucial for the success of this one-pot procedure.[5]

Visualization of the Reductive Amination Pathway

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product AminoAlcohol Vicinal Amino Alcohol Hemiaminal Hemiaminal AminoAlcohol->Hemiaminal Aldehyde Aldehyde Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O CyclicIntermediate Cyclic Intermediate Iminium->CyclicIntermediate Intramolecular Attack Morpholine Substituted Morpholine CyclicIntermediate->Morpholine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Morpholine Reduction

Caption: Mechanistic pathway for morpholine synthesis via reductive amination.

Detailed Protocol: One-Pot Reductive Amination Synthesis of a Morpholine [6]

  • To a solution of the vicinal amino alcohol (1.0 equiv) and an aldehyde (1.1 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add a weak acid catalyst such as acetic acid (0.1 equiv).

  • Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add the reducing agent, sodium cyanoborohydride (1.5 equiv) or sodium triacetoxyborohydride (1.5 equiv), portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired morpholine.

Intramolecular Cyclization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of ethers with inversion of configuration.[9][10][11] This reaction can be adapted for the intramolecular cyclization of N-substituted vicinal amino alcohols to form morpholines.

Mechanistic Rationale: The reaction begins with the activation of the hydroxyl group of the N-substituted amino alcohol by a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a key alkoxyphosphonium salt intermediate. The nitrogen atom of the N-substituent then acts as an intramolecular nucleophile, attacking the carbon bearing the activated oxygen in an SN2 fashion. This results in the formation of the morpholine ring with inversion of stereochemistry at the carbinol center. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11]

Visualization of the Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Steps cluster_product Product N_Substituted_AA N-Substituted Vicinal Amino Alcohol Activation Alcohol Activation N_Substituted_AA->Activation Phosphine PPh3 Phosphine->Activation Azodicarboxylate DEAD or DIAD Azodicarboxylate->Activation Cyclization Intramolecular SN2 (Inversion of Stereochemistry) Activation->Cyclization Alkoxyphosphonium Salt Morpholine Substituted Morpholine Cyclization->Morpholine

Caption: Workflow for intramolecular morpholine synthesis via the Mitsunobu reaction.

Detailed Protocol: Intramolecular Mitsunobu Cyclization [9][12]

  • Dissolve the N-substituted vicinal amino alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the azodicarboxylate (DEAD or DIAD, 1.5 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide, which can sometimes be removed by precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes) or by flash column chromatography on silica gel.

Parameter Description
Stereochemistry Inversion of configuration at the alcohol stereocenter.
Substrate Scope Requires an N-substituent that is nucleophilic. Primary and secondary alcohols work well.
Reagents Stoichiometric amounts of phosphine and azodicarboxylate are required.
Byproducts Triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification.
Conditions Generally mild and neutral conditions.

Table 2. Key Features of the Mitsunobu Reaction for Morpholine Synthesis.

III. Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying substituted morpholines. A silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Distillation: For low-boiling, thermally stable morpholines, distillation under reduced pressure can be an efficient purification method.

  • Crystallization: If the morpholine product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons on the morpholine ring provide information about the substitution pattern and stereochemistry.[13]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized morpholine and fragmentation patterns that can aid in structural confirmation.[14]

  • Infrared (IR) Spectroscopy: The C-O-C stretching vibration (typically around 1115 cm-1) is a characteristic peak for the morpholine ring. The N-H stretch (for N-unsubstituted morpholines) will appear in the region of 3300-3500 cm-1.[13][15][16]

IV. Conclusion

The synthesis of morpholines from vicinal amino alcohols offers a versatile and powerful platform for accessing a wide range of structurally diverse compounds of interest in drug discovery and development. The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the stereochemical requirements, the availability of starting materials, and considerations of scalability and green chemistry. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently select and execute the most appropriate method for their synthetic targets.

V. References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(23), 4567–4570. [Link]

  • Chemler, S. R., & Bovino, M. T. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4254–4257. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Organic-Synthesis.com. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Synthesis of Enantiopure 1,2-Amino Alcohols via Chiral Morpholinones. Retrieved from [Link]

  • Ortiz, K., Brusoe, A., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-819.

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • MDPI. (n.d.). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Lee, S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.

  • Lee, S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. ACS Publications. [Link]

  • Master Organic Chemistry. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselectivity Optimization with (R)-2-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MORPH-2MP-OPT Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary

You have engaged the Technical Support Center regarding (R)-2-Methyl-2-phenylmorpholine (R-MPM) . Unlike standard auxiliaries (e.g., Evans oxazolidinones), R-MPM offers a unique quaternary stereocenter at the C2 position. This structural rigidity is a double-edged sword: it provides exceptional facial discrimination via steric blocking but often imposes kinetic penalties that reduce yield.[1]

This guide addresses the use of R-MPM primarily in two contexts:

  • As a Chiral Base (Lithium Amide): For enantioselective deprotonation of ketones/epoxides.[1]

  • As a Covalent Auxiliary: For diastereoselective alkylations or Strecker-type syntheses.

Part 1: The "Golden Batch" Standard (Quality Control)

Before optimizing reaction conditions, we must validate the reagent. A common root cause of low diastereomeric ratio (


) is the degradation of the auxiliary's own optical purity.

Standard Specification:

  • Chemical Purity:

    
     (GC/HPLC)
    
  • Enantiomeric Excess (

    
    ): 
    
    
    
    [1][2][3][4]
  • Water Content:

    
     (Karl Fischer) – Critical for Lithium Amide applications.[1]
    
Protocol: Re-crystallization of this compound Salts

If your


 has dropped below 99%, do not proceed.[1] Recrystallize immediately.
  • Salt Formation: Dissolve freebase in

    
    .[1] Add 1.05 eq of anhydrous 
    
    
    
    in dioxane.[1]
  • Solvent System: Recrystallize the

    
     salt from hot Isopropanol/Diisopropyl ether (IPA/DIPE).
    
  • Validation: Verify

    
     via Chiral HPLC (e.g., Chiralpak IC column, Heptane/EtOH mobile phase).
    

Part 2: Optimization Protocols

Workflow A: Asymmetric Deprotonation (Chiral Lithium Amide)

Context: Using N-Li-R-MPM to selectively remove a proton from a prochiral ketone.[1]

The Mechanism: The quaternary methyl/phenyl group creates a "molecular wall." When the lithium amide approaches the substrate, the phenyl group forces a specific chair-like transition state, favoring removal of the pro-S or pro-R proton.

Optimized Conditions: | Parameter | Standard Condition | Optimization for High


 | Rationale |
| :--- | :--- | :--- | :--- |
| Solvent  | THF | 2-MeTHF  | 2-MeTHF coordinates Li less tightly than THF, creating a "tighter" ion pair that enhances steric recognition.[1] |
| Temperature  | 

|

to

| Lower T suppresses the non-selective background reaction (Arrhenius equation).[1] | | Additive | None | LiCl (0.5 eq) | Breaks up Li-amide oligomers into reactive monomers/dimers, increasing effective concentration and selectivity.[1] | | Quench | TMSCl (neat) | TMSCl in Et3N/Pentane | Rapid quenching prevents equilibration of the formed enolate (thermodynamic drift). |
Workflow B: Covalent Auxiliary (Alkylation)

Context: R-MPM is covalently bound to a substrate (e.g., via amide bond), alkylated, and then removed.

Critical Step: Enolization For amide enolates derived from R-MPM, the


-enolate is generally favored due to the minimization of 

strain.[1]
  • Base: LiHMDS or LDA (1.1 eq).

  • Electrophile: Must be added rapidly to prevent enolate decomposition, but pre-cooled to match reaction temp.[1]

Part 3: Troubleshooting Guide (Q&A)

Category 1: Low Diastereoselectivity ( )[1][2]

Q: My reaction goes to completion, but the


 is stuck at 3:1. What is failing? 
A:  This is likely a "Loose Transition State" error.[1] The steric bulk of the phenyl group is not engaging the substrate effectively.
  • Fix 1 (Solvent Switch): Switch from THF to Toluene or Cumene . Non-polar solvents promote tighter aggregation of the Lithium species, forcing the substrate closer to the chiral center.

  • Fix 2 (The "HMPA" Trick): If using a lithium base, add 1-2 eq of HMPA (or DMPU as a safer alternative).[1] This solvates the lithium cation, creating a "naked" anion that is more reactive but also more sensitive to the steric environment of the auxiliary.

Q: I see erosion of


 over time before quenching. Why? 
A: Product Epimerization.  The product formed is basic or acidic enough to self-racemize under reaction conditions.[1]
  • Solution: Conduct an "Inverse Addition" quench. Do not add water/acid to the reaction.[1] Instead, transfer the cold reaction mixture via cannula into a pre-cooled (

    
    ) quenching buffer.
    
Category 2: Low Yield / Reactivity[1][2]

Q: The auxiliary is too bulky; conversion stalls at 50%. A: The quaternary C2 center (Methyl + Phenyl) creates massive steric hindrance.

  • Troubleshoot: Increase the reaction temperature from

    
     to 
    
    
    
    slowly. Monitor
    
    
    vs. Conversion. Often, a slight drop in
    
    
    (e.g., 98:2
    
    
    95:5) allows for quantitative yield.[1][3]
  • Alternative: Use the "Schlosser Base" modification (n-BuLi + t-BuOK).[1] This "Superbase" is far more reactive and may overcome the steric barrier, though you must re-validate selectivity.

Category 3: Auxiliary Recovery[1][2][6]

Q: I cannot recover the expensive R-MPM after hydrolysis. A: Morpholines are highly soluble in water at low pH and moderately soluble in organics at high pH.[1]

  • Protocol:

    • After hydrolysis, adjust aqueous layer to pH < 2 .[1] Extract impurities with EtOAc (Auxiliary stays in water).[1]

    • Adjust aqueous layer to pH > 12 using NaOH.[1]

    • Extract Auxiliary with DCM (repeat 3x).[1] Note: Ether often fails to extract morpholines efficiently from water.

Part 4: Logic Visualization

Decision Tree: Optimizing

DiastereoselectivityOptimization Start Start: Low dr observed CheckPurity 1. Check Auxiliary ee% (Must be >99%) Start->CheckPurity Recrystallize Recrystallize HCl Salt CheckPurity->Recrystallize ee < 99% CheckSolvent 2. Solvent Evaluation (Current: THF?) CheckPurity->CheckSolvent ee OK Recrystallize->CheckPurity SwitchSolvent Switch to 2-MeTHF or Toluene (Tighter Ion Pairing) CheckSolvent->SwitchSolvent Yes (THF) CheckTemp 3. Temperature Profile (Is reaction warming?) CheckSolvent->CheckTemp Already Non-polar SwitchSolvent->CheckTemp InverseQuench Implement Inverse Quench (Cannula into acid) CheckTemp->InverseQuench Drift detected Additives 4. Additives (Add LiCl or DMPU) CheckTemp->Additives Stable but low dr

Caption: Step-by-step logic flow for isolating the root cause of low diastereoselectivity.

References

  • Chiral Amine Bases in Synthesis (Bedaquiline Context)

    • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline.[5]

    • Source: ChemRxiv (2023) / PMC.[1]

    • URL: [Link]

  • General Morpholine Synthesis & Stereochemistry

    • Morpholines: Synthesis and Biological Activity.[6][7]

    • Source: Russian Journal of Organic Chemistry (2013).[1][7]

    • URL: [Link]

  • Synthesis of Phenylmorpholine Analogs (Phenmetrazine series)

    • Synthesis, analytical characterization... of 4-methylphenmetrazine.
    • Source: Drug Testing and Analysis (2018).[1][8]

    • URL: [Link]

  • Chiral Auxiliaries Overview

    • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[1][9][10] (Comparative steric models relevant to phenyl-substituted amines).

    • Source: J. Org.[1][8][11] Chem. (2006).[1]

    • URL: [Link][1]

Sources

Side reactions and byproducts in syntheses using (R)-2-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-Methyl-2-phenylmorpholine Methodologies

Executive Summary & Scaffold Overview

This compound is a privileged chiral scaffold, most notably serving as the core pharmacophore for NK1 receptor antagonists like Aprepitant (Emend) and Fosaprepitant . Its structural rigidity and the presence of a quaternary benzylic center provide high metabolic stability but introduce significant synthetic challenges.

The steric bulk of the quaternary center adjacent to the secondary amine creates a unique reactivity profile. Common failures in synthesis—ranging from stalled N-alkylations to unexpected sigmatropic rearrangements—stem directly from this steric and electronic environment. This guide addresses these specific failure modes with mechanistic insights and corrective protocols.

Critical Troubleshooting Guide (FAQ Format)

Issue 1: Formation of "Spiro" Impurities During Cyclization

User Question: We are observing a persistent impurity (RRT ~0.95) during the morpholine ring formation/functionalization steps. It resists standard purification. What is this, and how do we prevent it?

Technical Diagnosis: This is likely the Spiro-Morpholinone Derivative , a classic byproduct in the synthesis of Aprepitant-like scaffolds. It arises not from simple degradation, but from a [3,3]-sigmatropic rearrangement (Claisen-type) of the intermediate dihydro-1,4-oxazine or its enol ether precursors.

  • Mechanism: When the morpholine core is generated via a dihydro-oxazine intermediate (often formed from glyoxal condensation), thermal stress causes the benzylic ether oxygen to migrate, collapsing the ring into a spiro-fused system.

  • Trigger: Reaction temperatures exceeding 100°C during the cyclization or acid-catalyzed dehydration steps.

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature strictly below 90°C. The rearrangement activation energy is often crossed during uncontrolled reflux in high-boiling solvents (e.g., Xylene, Toluene).

  • Lewis Acid Catalysis: Switch from thermal cyclization to Lewis acid-mediated conditions (e.g., ZnCl₂ or Sc(OTf)₃) to lower the energy barrier for the desired ring closure without triggering the rearrangement [1].

Visualization: Sigmatropic Rearrangement Pathway

SpiroRearrangement cluster_0 Precursor cluster_1 Transition State cluster_2 Byproduct Oxazine Dihydro-1,4-oxazine Intermediate TS [3,3]-Sigmatropic Transition State (>100°C) Oxazine->TS Thermal Activation Spiro Spiro-Morpholinone Impurity TS->Spiro Irreversible Rearrangement

Figure 1: Mechanism of spiro-impurity formation via thermal sigmatropic shift [1][2].

Issue 2: Stalled N-Alkylation & Elimination Byproducts

User Question: I am trying to alkylate the morpholine nitrogen using a primary alkyl halide, but conversion is poor (<40%), and I see alkene byproducts. Why is this secondary amine so unreactive?

Technical Diagnosis: The nitrogen atom in this compound is sterically shielded by the adjacent quaternary carbon (C2) and the phenyl ring. This creates a "neopentyl-like" steric environment.

  • The Problem: Standard S_N2 trajectories are blocked. Forcing conditions (high heat, strong base) promotes E2 elimination of the alkyl halide rather than substitution.

  • The Byproduct: The alkene derived from your alkylating agent (e.g., styrene if using phenethyl bromide).

Optimization Table: N-Alkylation Strategies

ParameterStandard (Avoid)Optimized ProtocolRationale
Base K₂CO₃, NaOHDIPEA (Hunig's Base) or Cs₂CO₃ Non-nucleophilic bases prevent side reactions; Cesium "naked anion" effect boosts reactivity.
Solvent THF, DCMDMF or Acetonitrile Polar aprotic solvents stabilize the transition state and break up ion pairs.
Reagent Alkyl BromidesAlkyl Iodides or Triflates Better leaving groups are required to overcome the steric barrier.
Additives NoneKI (10 mol%) In situ Finkelstein reaction converts bromides to more reactive iodides.

Recommended Protocol (Reductive Amination): Instead of direct alkylation, use Reductive Amination which is less sensitive to steric bulk at the nitrogen.

  • React amine with aldehyde (1.2 equiv) in DCM/MeOH.

  • Add NaBH(OAc)₃ (1.5 equiv) and Acetic Acid (1.0 equiv).

  • Stir at RT for 12-24h. This avoids elimination entirely.

Issue 3: Ring Opening & Methyl Ester Formation

User Question: LC-MS shows a mass corresponding to [M + 32]. We suspect the ring has opened. Under what conditions does this happen?

Technical Diagnosis: This is the "Open-Ring Methyl Ester" impurity. The morpholine ring, while generally stable, is a cyclic hemiaminal ether equivalent.

  • Cause: Exposure to strong acids (HCl, H₂SO₄) in the presence of Methanol . The benzylic C-O bond is susceptible to acid-catalyzed cleavage, especially because the resulting carbocation is stabilized by the phenyl group.

  • Reaction: Acidic methanolysis cleaves the ether linkage, resulting in a linear amino-alcohol-ester.

Visual Workflow: Ring Opening Mechanism

RingOpening Morpholine (R)-2-Me-2-Ph-Morpholine Cation Benzylic Carbocation Morpholine->Cation Protonation & C-O Cleavage Acid H+ / MeOH Acid->Morpholine OpenRing Open-Ring Methyl Ester Cation->OpenRing MeOH Attack

Figure 2: Acid-catalyzed methanolysis leading to ring opening [3].

Prevention:

  • Avoid methanolic HCl for salt formation. Use Isopropanol/HCl or Ethanol/HCl if a salt is needed, as steric bulk reduces solvolysis rates.

  • Keep workup pH > 4 unless temperature is strictly controlled (<0°C).

Impurity Profile Summary

Use this table to identify peaks in your HPLC chromatograms.

Impurity NameRelative Retention Time (RRT)*OriginPrevention Strategy
Spiro-Morpholinone ~0.95Thermal rearrangement of oxazine intermediate.Limit cyclization temp <90°C; use Lewis acids.
Open-Ring Ester ~1.1 - 1.2Acidic cleavage in methanol.Avoid MeOH/H+; use IPA/HCl for salt formation.
N-Oxide ~0.4 - 0.6Oxidation by peroxides in solvents.Use peroxide-free ethers; store under Nitrogen.
Des-methyl Analog ~0.85Incomplete methylation (if starting from 2-phenylmorpholine).Ensure excess methylating agent; monitor reaction completion.

*RRT values are approximate and depend on specific C18 gradient methods.

References

  • Preparation of aprepitant and its intermediates.
  • Practical asymmetric synthesis of aprepitant via a stereoselective Lewis acid-catalyzed trans acetalization reaction. Source: Journal of Organic Chemistry, 2002, 67(19), 6743-6747. URL:[Link]

  • Stereoselective preparation of quaternary benzylic centres using chiral imidazolines. Source: Chemical Communications (RSC).[1] URL:[Link]

Sources

Cleavage and recovery of the (R)-2-Methyl-2-phenylmorpholine auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the (R)-2-Methyl-2-phenylmorpholine chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for the effective cleavage and recovery of this valuable synthetic tool. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: Cleavage & Recovery

This section addresses specific issues that may arise during the removal of the this compound auxiliary from your N-acylated product.

Question 1: My cleavage reaction is incomplete, resulting in low yields of my desired product. What are the likely causes and how can I fix this?

Answer:

Incomplete cleavage is a common issue often rooted in steric hindrance or suboptimal reaction conditions. The N-acyl bond to the morpholine auxiliary can be sterically demanding, slowing down the rate of nucleophilic attack.

Probable Causes & Solutions:

  • Steric Hindrance: The substrate itself may be sterically bulky around the carbonyl group, impeding access for the nucleophile.

    • Solution: Increase the reaction temperature modestly (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C). Prolonging the reaction time is also a viable strategy. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

  • Insufficient Reagent: The stoichiometry of the cleaving reagent may be insufficient, especially if it reacts with other functional groups in your molecule or degrades over the course of the reaction.

    • Solution: Increase the equivalents of the nucleophile (e.g., LiOH, LiBH₄) used. A typical starting point is 2-4 equivalents, but for hindered substrates, 5-10 equivalents may be necessary.

  • Poor Reagent Quality: Hydride sources like LiAlH₄ and LiBH₄ can degrade with improper storage. Similarly, the concentration of aqueous H₂O₂ can decrease over time.

    • Solution: Use freshly opened or properly stored reagents. For hydride reagents, consider titrating them to determine their active concentration.

  • Solvent Choice: The reaction solvent may not be optimal for the chosen cleavage chemistry. For example, THF is a common choice for many cleavage reactions, but its coordinating ability can sometimes influence reactivity.

    • Solution: For hydrolytic cleavages, a mixture of THF and water is standard.[1] For reductive cleavages, ensure you are using a dry, ethereal solvent like THF or Et₂O.

Question 2: I'm observing epimerization at the α-carbon of my product. How can I prevent this loss of stereochemical integrity?

Answer:

Maintaining the stereochemical purity of your product is the primary goal of asymmetric synthesis. Epimerization during auxiliary cleavage is a critical failure point, often caused by conditions that allow for the formation of a transient enolate which can be protonated from either face.

Probable Causes & Solutions:

  • Strongly Basic Conditions: The use of strong, non-nucleophilic bases can lead to deprotonation at the α-carbon. While reagents like LiOH are used for hydrolysis, the hydroperoxide (from H₂O₂) is the key nucleophile, and its use generally proceeds with high fidelity.[1]

    • Solution: When performing hydrolytic cleavage, ensure the addition of hydrogen peroxide to form the lithium hydroperoxide in situ. This is a milder and more effective nucleophile for exocyclic carbonyl attack, minimizing competing enolization.[1] Avoid overly harsh basic conditions or prolonged exposure to strong bases at elevated temperatures.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent epimerization.

    • Solution: Perform the cleavage at the lowest effective temperature. Many standard protocols begin at 0 °C or even -78 °C for highly sensitive substrates.[2]

  • Inappropriate Quenching: The method used to quench the reaction can influence the stereochemical outcome.

    • Solution: Use a buffered or weakly acidic quench (e.g., saturated aqueous NH₄Cl) to neutralize the reaction mixture before workup. This ensures a rapid and controlled protonation of any transient anionic species.

Question 3: The recovery of the this compound auxiliary is poor. How can I improve its yield for recycling?

Answer:

The economic viability of chiral auxiliary-based synthesis often depends on the efficient recovery and recycling of the auxiliary.[3] Low recovery yields are typically due to degradation during cleavage or losses during the purification process.

Probable Causes & Solutions:

  • Auxiliary Degradation: Some cleavage conditions, particularly those involving strong acids or oxidants, can potentially degrade the morpholine ring structure. While standard hydrolytic and reductive cleavages are generally mild, it's a possibility to consider.

    • Solution: Stick to well-established, mild cleavage protocols such as LiOH/H₂O₂ for hydrolysis or LiBH₄ for reduction, which are known to preserve the integrity of similar auxiliaries.[1][4]

  • Emulsion Formation during Extraction: The amphiphilic nature of the morpholine auxiliary can sometimes lead to the formation of emulsions during aqueous workup, making phase separation difficult and leading to loss of material at the interface.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This can help to break up emulsions. Alternatively, filtering the biphasic mixture through a pad of Celite® can be effective.

  • Incomplete Extraction: The auxiliary has some water solubility, especially in its protonated (salt) form.

    • Solution: Ensure the aqueous layer is made sufficiently basic (pH > 11) with a base like NaOH before extraction to ensure the auxiliary is in its free-base form, which is more soluble in organic solvents. Use a suitable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions (e.g., 3-4 times) to ensure complete removal from the aqueous phase.

  • Losses during Chromatography: If the auxiliary is purified by column chromatography, losses can occur if the column is not packed or run properly.

    • Solution: The recovered auxiliary is often of sufficient purity after a simple acid-base extraction and may not require chromatography. If chromatography is necessary, use a silica gel column with an eluent system containing a small amount of a basic modifier like triethylamine (~1%) to prevent streaking and improve recovery.

Frequently Asked Questions (FAQs)

Q: What are the primary methods for cleaving the N-acyl bond from the this compound auxiliary? A: The choice of cleavage method is determined by the desired functionality in your final product. The most common transformations are:

  • Hydrolytic Cleavage: Generates a chiral carboxylic acid. The most common reagent system is lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1]

  • Reductive Cleavage: Yields a chiral primary alcohol. This is typically achieved with hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[5]

  • Transesterification: Produces a chiral ester. This can be accomplished using an alkoxide, such as sodium methoxide in methanol, to yield the methyl ester.[4]

Q: Can I separate the diastereomeric products of my reaction before cleaving the auxiliary? A: Yes, and this is a major advantage of the chiral auxiliary methodology. The products of the asymmetric reaction are diastereomers, which have different physical properties. This allows for their separation using standard laboratory techniques like silica gel column chromatography or crystallization before the auxiliary is removed.[3][6] Purifying at the diastereomer stage is often easier than separating enantiomers later and ensures the final product is enantiomerically pure.

Q: How do I best purify my final product after cleavage? A: Post-cleavage purification is critical. A general workflow involves:

  • Quenching: Carefully neutralize the reaction mixture.

  • Extraction: Perform a liquid-liquid extraction to separate the product from the auxiliary. If your product is a carboxylic acid, you will extract it under acidic conditions, leaving the basic auxiliary in the aqueous phase. If your product is a neutral alcohol or ester, you will extract it from a basic aqueous phase, which will retain the auxiliary.

  • Chromatography: Silica gel column chromatography is the most common method to remove any remaining traces of the auxiliary or other impurities.[3]

  • Crystallization: If your product is a solid, crystallization can be an excellent final purification step to achieve high purity.[7]

Cleavage & Recovery Workflows

The following diagrams illustrate the general experimental workflows for the cleavage and recovery processes.

CleavageWorkflow cluster_cleavage PART A: Auxiliary Cleavage cluster_workup PART B: Product & Auxiliary Separation Start N-Acyl-(R)-2-Methyl- 2-phenylmorpholine Substrate Reaction Select Cleavage Method: - Hydrolytic (LiOH/H₂O₂) - Reductive (LiBH₄) - Transesterification (NaOMe) Start->Reaction Quench Reaction Quench (e.g., aq. NH₄Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (pH-dependent) Quench->Extraction Org_Phase Organic Phase: Crude Product Extraction->Org_Phase Product Aq_Phase Aqueous Phase: Auxiliary Salt Extraction->Aq_Phase Auxiliary Purify_Product Product Purification (Chromatography/Crystallization) Org_Phase->Purify_Product Final_Product Enantiopure Product Purify_Product->Final_Product

Caption: General workflow for cleavage of the N-acyl auxiliary and product isolation.

RecoveryWorkflow Aq_Phase Aqueous Phase from Workup (Contains Auxiliary Salt) Basify Basify to pH > 11 (e.g., with NaOH) Aq_Phase->Basify Extract_Aux Extract with Organic Solvent (e.g., DCM, 3x) Basify->Extract_Aux Combine_Org Combine & Dry Organic Phases Extract_Aux->Combine_Org Evaporate Solvent Evaporation Combine_Org->Evaporate Recovered_Aux Recovered (R)-2-Methyl- 2-phenylmorpholine Evaporate->Recovered_Aux

Sources

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for enhancing enantiomeric excess (e.e.) in the asymmetric synthesis of chiral morpholines. Chiral morpholines are crucial scaffolds in medicinal chemistry, and achieving high stereochemical control is often paramount for therapeutic efficacy.[1] This resource addresses common challenges encountered during experimental work and offers scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing chiral morpholines with high enantiomeric excess?

A1: The primary strategies involve leveraging stereoselective reactions to create the desired chiral centers. The most prevalent and effective methods include:

  • Asymmetric Catalysis: This is a highly efficient and atom-economical approach.[1] A key example is the asymmetric hydrogenation of dehydromorpholine precursors using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand (e.g., SKP-Phos), which can achieve excellent enantioselectivities (up to 99% e.e.).[2][3][4]

  • Organocatalysis: This method uses small organic molecules as catalysts. For instance, cinchona alkaloid-derived catalysts have been successfully used in asymmetric halocyclization reactions to produce chiral morpholines.[5]

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to the substrate to direct the stereochemical outcome of a reaction.[6][7][8] After the desired stereocenter is created, the auxiliary is removed. This is a well-established, though less atom-economical, method.[6][]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials.[6]

Q2: Why is my enantiomeric excess lower than reported in the literature for a similar reaction?

A2: A lower-than-expected e.e. can be attributed to several factors:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring simultaneously with the desired asymmetric transformation, thus reducing the overall e.e.[10]

  • Catalyst Purity and Activity: The chiral catalyst's purity and activity are critical. Impurities or degradation can lead to a less effective catalyst and lower enantioselectivity.

  • Reaction Conditions: Temperature, solvent, and pressure can significantly influence enantioselectivity. The optimal conditions reported in the literature may need fine-tuning for your specific substrate or setup.[7]

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst or participate in side reactions.

Q3: Can the N-substituent on the morpholine ring affect the enantioselectivity?

A3: Absolutely. The nature of the substituent on the nitrogen atom can have a profound impact on the stereochemical outcome. Bulky or electron-withdrawing groups can influence the conformation of the substrate in the catalyst's chiral pocket, thereby affecting the facial selectivity of the reaction. For instance, in asymmetric hydrogenation, an N-acyl directing group can be a universal strategy for activating enamine substrates.[4]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the asymmetric synthesis of morpholines.

Problem 1: Low Enantiomeric Excess (<90%) in Asymmetric Hydrogenation

Asymmetric hydrogenation of dehydromorpholines is a powerful technique, but achieving high e.e. requires careful optimization.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect the catalyst's performance.

    • Explanation: Solvents can influence the solubility of the catalyst and substrate, as well as the stability of the transition state. Coordinating solvents might compete with the substrate for binding to the metal center of the catalyst.

    • Troubleshooting Steps:

      • Screen Solvents: If using a polar or coordinating solvent like THF, MeOH, or 1,4-dioxane resulted in low reactivity or selectivity, switch to less polar, aprotic solvents.[2] Dichloromethane (DCM) and ethyl acetate (AcOEt) have been shown to be effective for rhodium-catalyzed hydrogenations.[2]

      • Ensure Anhydrous Conditions: All solvents must be rigorously dried and degassed. Water can deactivate the catalyst.[10]

  • Incorrect Catalyst-to-Ligand Ratio: An improper ratio can lead to the formation of less active or non-selective catalytic species.

    • Explanation: For many rhodium-based catalysts, a slight excess of the chiral ligand relative to the rhodium precursor is necessary to ensure the formation of the desired active catalyst complex.

    • Troubleshooting Steps:

      • Verify Stoichiometry: A typical ratio is 1:1.1 of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) to the chiral bisphosphine ligand (e.g., SKP-Phos).[1]

      • Pre-form the Catalyst: Allow the rhodium precursor and the ligand to stir in the anhydrous, degassed solvent for a set period (e.g., 30 minutes) before introducing the substrate. This ensures the active catalyst is formed.[1]

  • Inadequate Hydrogen Pressure: The hydrogen pressure is a critical parameter in hydrogenation reactions.

    • Explanation: The concentration of hydrogen in the reaction mixture, which is dependent on the pressure, can affect the reaction rate and, in some cases, the enantioselectivity.

    • Troubleshooting Steps:

      • Optimize Pressure: While some reactions proceed at atmospheric pressure, many require higher pressures (e.g., 50 atm) for optimal results.[1] Consult the literature for the specific catalyst system you are using and consider screening a range of pressures.

Data Summary: Solvent Effects in Asymmetric Hydrogenation

SolventPolarityCoordinating AbilityTypical OutcomeReference
Dichloromethane (DCM)MediumLowHigh e.e. and conversion[2]
Ethyl Acetate (AcOEt)MediumMediumModerate to high e.e.[2]
TolueneLowLowModerate conversion[2]
Tetrahydrofuran (THF)MediumHighLow to no reaction[2]
Methanol (MeOH)HighHighLow to no reaction[2]
Workflow for Optimizing Asymmetric Hydrogenation

G cluster_start Start: Low e.e. cluster_solvent Solvent Optimization cluster_catalyst Catalyst Preparation cluster_pressure Reaction Conditions cluster_end Analysis start Low e.e. Observed solvent_check Is solvent non-coordinating (e.g., DCM)? start->solvent_check solvent_change Switch to anhydrous, non-coordinating solvent (DCM, AcOEt). solvent_check->solvent_change No catalyst_check Is catalyst pre-formed with correct ligand ratio (e.g., 1:1.1)? solvent_check->catalyst_check Yes solvent_change->catalyst_check catalyst_prep Pre-form catalyst for 30 min. Ensure precise stoichiometry. catalyst_check->catalyst_prep No pressure_check Is H₂ pressure optimized (e.g., 50 atm)? catalyst_check->pressure_check Yes catalyst_prep->pressure_check pressure_adjust Screen a range of H₂ pressures. pressure_check->pressure_adjust No analyze Analyze e.e. by Chiral HPLC pressure_check->analyze Yes pressure_adjust->analyze

Caption: Troubleshooting workflow for low enantiomeric excess in asymmetric hydrogenation.

Problem 2: Poor Diastereoselectivity in Cyclization Reactions

When forming the morpholine ring through cyclization, you may encounter issues with diastereoselectivity if multiple stereocenters are being formed or influenced.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically stable diastereomer over the kinetically preferred one, or vice-versa.

    • Explanation: At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest. At higher temperatures, a reversible reaction may allow for equilibration to the more stable thermodynamic product.[11]

    • Troubleshooting Steps:

      • Vary the Temperature: Run the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature, and elevated temperatures) to determine the effect on the diastereomeric ratio. A lower temperature generally leads to higher enantioselectivity.[7]

      • Change the Base or Catalyst: The choice of base or catalyst can influence the transition state geometry and thus the diastereoselectivity. If using a strong, non-coordinating base, consider switching to a bulkier base or a Lewis acid that can promote a more organized transition state.

  • Substrate Conformation: The pre-existing stereocenters or bulky groups on the acyclic precursor may not be effectively directing the stereochemistry of the cyclization.

    • Explanation: The conformation of the starting material at the moment of cyclization is crucial. Steric interactions can favor one approach trajectory over another.

    • Troubleshooting Steps:

      • Modify Protecting Groups: If applicable, change the protecting groups on your substrate. A bulkier protecting group can create a stronger steric bias, leading to improved diastereoselectivity.

      • Utilize a Chiral Auxiliary: If the substrate itself does not have sufficient directing ability, the temporary installation of a chiral auxiliary can provide the necessary stereochemical control.[6][8]

Logical Flow for Diastereoselectivity Enhancement

G cluster_start Start: Poor Diastereoselectivity cluster_temp Temperature Screening cluster_reagents Reagent Modification cluster_substrate Substrate Modification cluster_end Analysis start Poor d.r. Observed temp_screen Screen temperatures (-78°C to reflux) start->temp_screen temp_eval Kinetic vs. Thermodynamic Product Favored? temp_screen->temp_eval reagent_change Modify base/catalyst (e.g., change size, Lewis acidity) temp_eval->reagent_change No Improvement analyze Analyze d.r. by NMR/GC/HPLC temp_eval->analyze Improved substrate_mod Modify protecting groups or add a chiral auxiliary reagent_change->substrate_mod No Improvement reagent_change->analyze Improved substrate_mod->analyze

Caption: Decision-making process for improving diastereoselectivity in morpholine synthesis.

Experimental Protocols

Representative Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine, a highly effective method for creating a chiral center.[1]

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)

  • Anhydrous, degassed Dichloromethane (DCM)

  • High-purity hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation:

    • In an inert atmosphere glovebox, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄ to a dried Schlenk tube.

    • Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and colored, indicating the formation of the active catalyst.

  • Reaction Setup:

    • In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in anhydrous, degassed DCM.

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the substrate solution via cannula under an inert atmosphere.

    • Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 50 atm).

    • Stir the reaction at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by TLC, GC, or LC-MS).

  • Work-up:

    • Upon completion, carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the chiral morpholine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Benchchem.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
  • The Application of 2-(Oxan-2-yl)
  • He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Other Chiral Auxiliaries. BOC Sciences.
  • Recent progress in the synthesis of morpholines. Academia.edu.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Asymmetric Synthesis. Unknown Source.
  • improving enantiomeric excess in asymmetric synthesis. Benchchem.
  • Glorius, F., & Gnas, J. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.
  • Expanding Complex Morpholines Using System
  • Asymmetric Synthesis. University of York.

Sources

Technical Support Center: Purification of (R)-2-Methyl-2-phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges associated with downstream products synthesized using (R)-2-Methyl-2-phenylmorpholine (CAS: 1225376-02-2) as a scaffold.

Executive Summary & Molecule Profile

This compound is a chiral secondary amine often employed as a pharmacophore in CNS-active agents and protein degraders (PROTACs). Its purification profile is defined by two critical factors:

  • Basicity: The morpholine nitrogen (predicted pKa ~8.5) dictates pH-dependent solubility.

  • Chirality: The quaternary carbon at position 2 is sterically hindered but stable; however, harsh acidic/thermal conditions during workup can induce racemization if not monitored.

This guide focuses on purifying tertiary amines (via alkylation/reductive amination) and amides (via coupling) synthesized from this core.

Module A: Chemical Scavenging & Work-up

Context: The most common impurity in these syntheses is unreacted this compound. Because the starting material is a secondary amine, it can be chemically targeted without affecting tertiary amine or amide products.

Troubleshooting Q&A

Q: My LC-MS shows 5-10% unreacted starting material co-eluting with my tertiary amine product. Flash chromatography is failing to separate them. What is the fix? A: Chromatographic separation of secondary and tertiary amines is difficult due to similar pKa values. The most robust solution is Chemical Scavenging using electrophilic resins.

Protocol: Isocyanate Scavenging

  • Reagent: Polystyrene-supported Isocyanate (PS-NCO) or Isocyanate-functionalized Silica.

  • Mechanism: The isocyanate reacts rapidly with the nucleophilic secondary amine (starting material) to form an insoluble urea, while the tertiary amine product remains unreactive.

  • Procedure:

    • Dissolve crude mixture in DCM or THF (5 mL/g).

    • Add 2–3 equivalents of PS-NCO resin relative to the residual starting material (calculated via LC-MS area%).

    • Agitate (do not stir with magnetic bar to avoid grinding resin) at RT for 2–4 hours.

    • Filter the suspension. The filtrate contains your purified tertiary amine.

Q: My product is an amide, but traces of the morpholine base remain. Acid wash isn't working efficiently. A: Morpholine amides are often lipophilic. If the acid wash (1N HCl) is forming an emulsion or failing to pull the starting material into the aqueous phase, switch to a Citrate Buffer (pH 4.5) extraction.

  • Why: Citrate prevents emulsion formation better than mineral acids and maintains a pH where the morpholine is protonated (water-soluble) but the amide remains neutral (organic-soluble).

Visualization: Work-up Decision Tree

WorkupLogic cluster_Amide Target: Amide (Non-Basic) cluster_Amine Target: Tertiary Amine (Basic) Start Crude Reaction Mixture (Contains (R)-2-Me-2-Ph-morpholine) CheckProduct Identify Product Type Start->CheckProduct AmideNode Amide Product CheckProduct->AmideNode AmineNode Tertiary Amine Product CheckProduct->AmineNode AcidWash Acidic Extraction (1M Citric Acid or HCl) AmideNode->AcidWash ResultAmide Impurity -> Aqueous Product -> Organic AcidWash->ResultAmide Scavenge Add PS-Isocyanate Resin (Reacts with 2° Amine) AmineNode->Scavenge Filter Filtration Scavenge->Filter ResultAmine Impurity -> Solid Phase Product -> Filtrate Filter->ResultAmine

Caption: Decision logic for removing unreacted this compound based on product basicity.

Module B: Chromatographic Purification

Context: Morpholine derivatives often exhibit severe "tailing" (peak broadening) on silica gel due to interaction with acidic silanol groups.

Troubleshooting Q&A

Q: I am seeing severe streaking on my silica column. The product elutes from 20% to 80% EtOAc. A: This is a classic amine-silanol interaction. You must modify the stationary phase environment.

  • Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1).

  • Method B (Basic Alumina): Switch from Silica Gel 60 to Basic Alumina . This eliminates the acidic sites entirely, often resulting in sharp peaks for morpholine derivatives without needing amine modifiers.

Q: How do I purify the HCl salt form directly? A: Do not attempt to purify the salt form on normal phase silica. Use Reverse Phase (C18) Flash Chromatography .

  • Conditions: Water/Acetonitrile gradient with 0.1% TFA or Formic Acid.

  • Note: The morpholine ring is lipophilic (phenyl group). Expect later elution than typical aliphatic amines.

Solvent System Reference Table
Product TypeStationary PhaseRecommended Mobile PhaseAdditive
Free Base (Amine) Silica Gel 60DCM : MeOH (95:5 to 90:10)1% NH₄OH or TEA
Free Base (Amine) Basic AluminaHexane : EtOAc (Gradient)None required
Amide Silica Gel 60Hexane : EtOAc (Gradient)None usually required
Polar Salt C18 (Reverse Phase)H₂O : ACN (Gradient)0.1% TFA or Formic Acid

Module C: Chiral Purity & Analysis

Context: Maintaining the (R)-configuration is critical. Racemization can occur if the quaternary center is subjected to radical conditions or extreme Lewis acids, though it is generally chemically robust.

Troubleshooting Q&A

Q: How do I verify the Enantiomeric Excess (ee) of my final product? A: Standard C18 HPLC will not separate enantiomers. You must use Chiral HPLC or SFC. Based on the phenyl-morpholine scaffold, polysaccharide-based columns are the industry standard.

Recommended Chiral Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Additive: 0.1% Diethylamine (DEA) is mandatory to sharpen the peaks of the basic morpholine nitrogen. Without DEA, enantiomers may co-elute as broad humps.

  • Detection: UV at 210 nm (morpholine ring absorption) and 254 nm (phenyl ring).

Q: I suspect partial racemization. Can I enrich the (R)-isomer via crystallization? A: Yes. Diastereomeric salt formation is effective.

  • Acids to Screen: L-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol or Isopropanol.[1]

  • Logic: If the product has racemized, the (R, L-Tartrate) and (S, L-Tartrate) salts will have different solubilities. Recrystallize until constant melting point and check ee% via Chiral HPLC.

Visualization: Chiral Analysis Workflow

ChiralWorkflow Sample Purified Product Prep Dissolve in Hexane/IPA (1 mg/mL) Sample->Prep Column Column Selection: Chiralpak AD-H or OD-H Prep->Column Mobile Mobile Phase: Hex:IPA + 0.1% DEA Column->Mobile Detect Detect UV 254nm Mobile->Detect

Caption: Standard workflow for determining enantiomeric excess of phenylmorpholine derivatives.

References

  • PubChem. (R)-2-Phenylmorpholine | C10H13NO.[2] National Library of Medicine. Available at: [Link]

  • Mayer, S. et al. (2019). "Synthesis and biological evaluation of phenmetrazine analogues." ACS Chemical Neuroscience. (Contextual grounding for morpholine scaffold synthesis).
  • Regis Technologies. "Chiral Separations of Basic Compounds." Chromatography Online. Available at: [Link]

  • Sigma-Aldrich.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth protocol for the safe and compliant disposal of (R)-2-Methyl-2-phenylmorpholine, a crucial intermediate in contemporary pharmaceutical research and development.[1] Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The following protocols are grounded in established safety principles and an understanding of the chemical's inherent properties.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be extrapolated from its parent compound, 2-phenylmorpholine, and the foundational morpholine structure.[2][3] This approach allows for a conservative and safety-conscious disposal plan.

The primary hazards associated with phenylmorpholine derivatives include:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][4]

Furthermore, the parent compound, morpholine, is a flammable liquid with the potential for long-term health effects, including liver and kidney damage with prolonged exposure.[6][7][8] A significant concern with morpholine and its derivatives is the potential to form carcinogenic N-nitrosamines in the presence of nitrites.[8][9][10]

Table 1: Hazard Profile of Phenylmorpholine Derivatives

Hazard ClassificationGHS Hazard StatementGHS PictogramPrimary Concerns
Acute Toxicity, OralH302: Harmful if swallowedGHS07Accidental ingestion can lead to systemic toxicity.
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Direct contact can cause localized inflammation and discomfort.
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07Vapors or direct contact can result in significant eye damage.
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07Inhalation of dust or aerosols can irritate the respiratory tract.

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE) and Handling

Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a full face shield should be worn in conjunction with goggles.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[11][12]

  • Body Protection: A lab coat or chemically resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[12]

Spill Management: Immediate Response Protocol

In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent further contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.[7][13]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Neutralize: Carefully scoop the absorbed material into a designated, labeled waste container. For residual amounts, the area can be decontaminated with a suitable laboratory cleaning agent.

  • Dispose: The collected spill waste must be treated as hazardous waste and disposed of according to the protocols outlined in Section 5.

Waste Segregation and Collection: A Critical Step

Proper segregation of waste streams is fundamental to a safe and compliant laboratory environment. Waste containing this compound must not be mixed with general laboratory trash or other incompatible waste streams.

Procedure for Waste Collection:

  • Designated Waste Container: All waste contaminated with this compound, including residual amounts in empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, chemically resistant, and sealable container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and any other components in the waste mixture.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[12][14]

Final Disposal Protocol

The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

Step-by-Step Disposal Workflow:

  • Waste Characterization: Ensure the waste is properly characterized and documented, including the chemical composition and any known hazards.

  • Packaging for Transport: Package the sealed and labeled waste container according to the requirements of your institution's Environmental Health and Safety (EHS) office and the licensed waste disposal contractor. This may involve placing the primary container into a larger, secondary containment drum.

  • Scheduling Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Provide them with all necessary documentation.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company. This is crucial for regulatory compliance.

The preferred method for the disposal of morpholine and its derivatives is high-temperature incineration in a facility equipped with appropriate emission controls to handle nitrogen oxides.[9]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_event Event Type cluster_spill Spill Response cluster_routine Routine Waste Collection cluster_storage Waste Accumulation & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood event_check Spill or Routine Waste? fume_hood->event_check spill_protocol Execute Spill Protocol: 1. Alert & Evacuate 2. Control Ignition Sources 3. Absorb with Inert Material event_check->spill_protocol Spill routine_waste Collect in Designated Hazardous Waste Container event_check->routine_waste Routine collect_spill Collect Absorbed Material spill_protocol->collect_spill waste_container Seal and Label Container: - 'Hazardous Waste' - Chemical Name - Date collect_spill->waste_container routine_waste->waste_container storage Store in a Secure, Ventilated Area Away from Incompatibles waste_container->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs licensed_disposal Arrange Pickup by a Licensed Hazardous Waste Vendor contact_ehs->licensed_disposal incineration High-Temperature Incineration (Preferred Method) licensed_disposal->incineration end End: Disposal Complete & Documented incineration->end

Caption: Disposal workflow for this compound.

References

  • Morpholine (HSG 92, 1995). (1995). Inchem.org. [Link]

  • What is Morpholine: A Simple Guide. (2025, August 11). [Link]

  • Uncovering The Benefits and Risks of Morpholine. (2023, February 9). Alpha Chemical Co. [Link]

  • Morpholine. (2001, February 15). United States Department of Agriculture (USDA). [Link]

  • 2-Phenylmorpholine. Grokipedia. [Link]

  • Safety Data Sheet. Nova Molecular. [Link]

  • (R)-2-Phenylmorpholine | C10H13NO | CID 937784. PubChem. [Link]

  • 2-Phenylmorpholine. Wikipedia. [Link]

  • n-methylmorpholine. s d fine-chem limited. [Link]

  • 2-Phenylmorpholine | C10H13NO | CID 91101. PubChem. [Link]

  • SAFE AND SECURE HANDLING OF MEDICINES Section 8.10: Destruction and Disposal in General. [Link]

  • GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration (FDA). [Link]

  • Material Safety Data Sheet - N-Methylmorpholine. Cole-Parmer. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (R)-2-Methyl-2-phenylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols for laboratory personnel handling (R)-2-Methyl-2-phenylmorpholine. Given the absence of a specific, comprehensive safety data sheet for this particular stereoisomer, this guide synthesizes data from structurally similar compounds, including the parent morpholine and N-methylmorpholine, to establish a robust framework for risk mitigation. The core principle of this guidance is to minimize exposure through a multi-tiered approach to personal protective equipment (PPE), grounded in a thorough understanding of the potential hazards.

Hazard Analysis: An Inference-Based Approach

  • Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. [1][2][3][4] They can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2]

  • Amines, as a class, can cause skin irritation, corrosion, and allergic reactions. [1]

  • N-Methylmorpholine , a related compound, is classified as highly flammable and causes chemical burns to the skin, eyes, and respiratory tract.[1][5]

Based on this, it is prudent to treat this compound as a substance that is potentially corrosive, a skin and respiratory irritant, and harmful if absorbed dermally or ingested.

Potential Hazard Inferred From Primary Routes of Exposure
Skin Corrosion/Burns Morpholine, N-MethylmorpholineDermal Contact
Serious Eye Damage Morpholine, N-MethylmorpholineOcular Contact (Splash)
Respiratory Tract Irritation N-Methylmorpholine, AminesInhalation (of dust or vapors)
Harmful if Swallowed N-Methylmorpholine, MorpholineIngestion
Dermal Absorption Toxicity N-MethylmorpholineDermal Contact
Flammability N-MethylmorpholineHeat, Sparks, Open Flames

The Hierarchy of Controls: A Foundational Safety Workflow

Before any personal protective equipment is selected, the primary goal is to minimize exposure through engineering and administrative controls. PPE is the final line of defense. The Occupational Safety and Health Administration (OSHA) mandates this approach through its Laboratory Standard (29 CFR 1910.1450).[6][7]

G Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Substitution->Engineering Administrative Administrative Engineering->Administrative PPE PPE Administrative->PPE Least Effective

Caption: Hierarchy of Controls, prioritizing engineering and administrative solutions before relying on PPE.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[8] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Administrative Controls: Develop a written Chemical Hygiene Plan (CHP) as required by OSHA.[7][9] This plan must detail standard operating procedures (SOPs) for handling, storage, and waste disposal. Ensure all personnel receive training on the specific hazards and handling procedures for this compound.[9]

Personal Protective Equipment (PPE) Protocol

The minimum required PPE for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[10] For handling this compound, these minimums must be significantly enhanced.

  • Body Protection: A flame-resistant lab coat is recommended. For operations with a higher risk of splashes, such as transfers of solutions, supplement with a chemically resistant apron.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[10] However, due to the potential for dermal absorption and corrosion, double-gloving or using gloves with a higher level of chemical resistance is strongly advised. Always inspect gloves for tears or degradation before use and remove them immediately after any contact with the chemical, followed by hand washing.[8][10]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[11] Safety glasses alone are insufficient. When there is a significant splash hazard, such as when pouring larger volumes or working with the material under pressure, a full-face shield must be worn in addition to chemical splash goggles.[10][12]

All work that could generate dust (e.g., weighing solid material) or vapors (e.g., heating solutions) must be performed in a chemical fume hood. If, under rare and specific circumstances (such as emergency spill response), work must be done outside a fume hood where airborne concentrations may exceed exposure limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[11][13] All respirator use must comply with a formal respiratory protection program, including fit testing, as mandated by OSHA.

Step-by-Step Workflow: Weighing and Preparing a Solution

This protocol integrates the PPE requirements into a common laboratory task.

G start Start: Prepare for Weighing prep_ppe 1. Don PPE: - Flame-resistant lab coat - Chemical splash goggles - Double nitrile gloves start->prep_ppe verify_hood 2. Verify Fume Hood is operational prep_ppe->verify_hood prep_area 3. Prepare work surface inside hood verify_hood->prep_area weigh 4. Weigh Compound carefully to avoid dust prep_area->weigh dissolve 5. Add solvent slowly to dissolve compound weigh->dissolve cleanup 6. Clean & Decontaminate all surfaces and equipment dissolve->cleanup doff_ppe 7. Doff PPE correctly (Gloves last) cleanup->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End wash->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.